molecular formula C9H17N3 B1489777 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine CAS No. 1341188-48-4

2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine

Cat. No.: B1489777
CAS No.: 1341188-48-4
M. Wt: 167.25 g/mol
InChI Key: AMOSQHZSJANEEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1-butylpyrazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMOSQHZSJANEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 1-butyl-1H-pyrazole-4-ethanamine , a specialized heterocyclic building block often utilized in medicinal chemistry for histamine receptor modulation and fragment-based drug design.

Chemical Identity & Context

1-butyl-1H-pyrazole-4-ethanamine (also known as 2-(1-butyl-1H-pyrazol-4-yl)ethanamine) is a structural analog of histamine where the imidazole ring is replaced by a pyrazole and the N1-position is alkylated with a butyl chain. This modification significantly alters the lipophilicity and receptor binding profile compared to the parent amine.

Core Identifiers
PropertyDetail
IUPAC Name 2-(1-butyl-1H-pyrazol-4-yl)ethanamine
Common Name 1-butyl-4-(2-aminoethyl)pyrazole
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.26 g/mol
SMILES CCCCn1cc(CCN)cn1
CAS Registry Number Not Widely Indexed (See Parent CAS below)
Parent Compound CAS 6429-11-4 (2-(1H-pyrazol-4-yl)ethanamine dihydrochloride)

Note on CAS Availability: As a specialized derivative, 1-butyl-1H-pyrazole-4-ethanamine does not currently have a widely assigned CAS number in public chemical registries (PubChem, ChemSpider). Researchers must typically synthesize this compound from its parent scaffold, 2-(1H-pyrazol-4-yl)ethanamine (CAS 6429-11-4) .

Synthesis Strategy

Since the compound is not a standard catalog item, synthesis via N-alkylation of the parent pyrazole is the standard protocol. This route ensures regioselectivity and high purity.[1][2]

Reaction Pathway

The synthesis involves three critical steps to prevent side reactions (such as over-alkylation of the primary amine):

  • Protection: Selective protection of the primary ethylamine tail.

  • Alkylation: Nucleophilic substitution at the pyrazole N1 position.[1][2]

  • Deprotection: Removal of the protecting group to yield the final amine.

SynthesisPathway Start Parent Scaffold (CAS 6429-11-4) Step1 Step 1: N-Boc Protection (Boc2O, TEA, DCM) Start->Step1 Inter1 Intermediate A (N-Boc-pyrazole-ethanamine) Step1->Inter1 Step2 Step 2: N-Alkylation (1-Bromobutane, NaH, DMF) Inter1->Step2 Inter2 Intermediate B (1-Butyl-N-Boc-pyrazole) Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Final Target Product 1-butyl-1H-pyrazole-4-ethanamine Step3->Final

Figure 1: Step-wise synthesis pathway from the commercially available parent scaffold.

Detailed Protocol
Step 1: Protection (Boc-Anhydride)
  • Reagents: 2-(1H-pyrazol-4-yl)ethanamine 2HCl (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Triethylamine (TEA, 3.0 eq), Dichloromethane (DCM).

  • Procedure: Dissolve the starting salt in DCM and add TEA at 0°C. Add Boc₂O dropwise. Stir at room temperature for 4-6 hours.

  • Workup: Wash with water and brine. Dry over Na₂SO₄.

  • Yield: Expect >90% of tert-butyl (2-(1H-pyrazol-4-yl)ethyl)carbamate.

Step 2: N-Alkylation (The Critical Step)
  • Reagents: Intermediate A (1.0 eq), 1-Bromobutane (1.2 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve Intermediate A in anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C and add NaH portion-wise. Stir for 30 min to deprotonate the pyrazole ring.

    • Add 1-bromobutane dropwise.

    • Allow to warm to RT and stir overnight.

  • Regioselectivity: Pyrazole alkylation typically favors the N1 position (1,4-substitution) over N2 due to steric and electronic factors, but isomers may form.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient) is required to separate the N1-butyl isomer from any trace N2-isomers.

Step 3: Deprotection
  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Procedure: Stir Intermediate B in the acid solution for 1-2 hours.

  • Isolation: Evaporate solvent. Basify with NaOH (1M) and extract with DCM to obtain the free base, or precipitate as the hydrochloride salt with ether.

Applications in Drug Discovery

This compound serves as a versatile "linker-head" motif in medicinal chemistry, particularly for targets involving aminergic GPCRs.

Histamine Receptor Modulation

The 4-(2-aminoethyl)pyrazole core is a bioisostere of histamine (4-(2-aminoethyl)imidazole).

  • H2/H3/H4 Receptors: The addition of the N-butyl chain extends the molecule into the hydrophobic pocket of the receptor, often converting an agonist scaffold into an antagonist or inverse agonist.

  • Selectivity: The butyl group increases selectivity for H3/H4 receptors over H1/H2 by exploiting the lipophilic tolerance of the H3/H4 binding domains.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the pyrazole-ethanamine motif acts as a high-quality fragment:

  • Ligand Efficiency (LE): High LE due to low molecular weight (<170 Da).

  • Vector Growth: The primary amine allows for rapid amide coupling or reductive amination to grow the fragment into a lead compound.

Applications Center 1-butyl-1H-pyrazole-4-ethanamine App1 Histamine H3/H4 Antagonist Design Center->App1 Lipophilic Extension App2 PROTAC Linker (Amine handle) Center->App2 Conjugation App3 Kinase Inhibitor (Hinge Binder) Center->App3 Scaffold Hopping

Figure 2: Functional applications of the 1-butyl-pyrazole-ethanamine scaffold.

Safety & Handling

  • Corrosivity: As a primary aliphatic amine, the free base is likely corrosive to skin and eyes. Handle with gloves and eye protection.

  • Sensitization: Pyrazole derivatives can be skin sensitizers. Avoid inhalation of dust or vapors.

  • Storage: Store the hydrochloride salt form at 2-8°C under desiccant. The free base is hygroscopic and sensitive to CO₂ (carbamate formation).

References

  • Parent Compound Data: PubChem. 2-(1H-Pyrazol-4-yl)ethanamine. CID 122247. Link

  • General Pyrazole Alkylation: Highly Selective N-Alkylation of Pyrazoles. J. Org.[1] Chem. 2022, 87, 15, 10018–10025.[1] Link[1]

  • Histamine Analogs: Design and Synthesis of Histamine H3/H4 Receptor Ligands. J. Med. Chem. 2010, 53, 12, 4567–4580. Link

  • Reagent Source: Sigma-Aldrich. 1-Bromobutane (CAS 109-65-9). Link

Sources

Technical Guide: Histamine H2 Receptor Agonist Pyrazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of pyrazole-based histamine H2 receptor agonists, with a primary focus on Betazole (Ametazole) as the archetype of this pharmacological class. It is designed for researchers in medicinal chemistry and pharmacology.

Mechanisms, Synthesis, and Pharmacological Characterization

Executive Summary

Histamine H2 receptor agonists are a specialized class of ligands primarily used as diagnostic tools and pharmacological probes to study gastric acid secretion and cardiac chronotropy. While the endogenous ligand histamine utilizes an imidazole ring, bioisosteric replacement with a pyrazole ring yields analogs with distinct selectivity profiles.

This guide focuses on Betazole (3-(2-aminoethyl)pyrazole) , the most prominent pyrazole-based H2 agonist. Unlike histamine, which activates H1, H2, H3, and H4 receptors, Betazole exhibits high selectivity for the H2 subtype (approx. 10-fold selectivity over H1), making it a critical tool for isolating H2-mediated responses in complex tissues. This document details the structural basis of this selectivity, a robust synthetic protocol, and the signal transduction pathways involved.

Scientific Foundation: The Pyrazole Bioisostere

Structural Logic and Tautomerism

The core challenge in designing H2 agonists is mimicking the tautomeric proton transfer capability of the histamine imidazole ring.

  • Histamine (Imidazole): Exists as a 1,3-diazole. At physiological pH (7.4), it predominantly exists as the

    
    -H monocation.[1] The receptor activation mechanism is hypothesized to involve a proton transfer between the receptor's Asp
    
    
    
    /Asp
    
    
    residues and the imidazole nitrogens.
  • Betazole (Pyrazole): A 1,2-diazole isomer.

    • Basicity: Pyrazole (

      
      ) is significantly less basic than imidazole (
      
      
      
      ). At physiological pH, Betazole is largely unprotonated at the ring, though the side-chain amine remains protonated (
      
      
      ).
    • H2 Selectivity: The H1 receptor generally requires an aromatic ring capable of specific hydrophobic interactions and often tolerates non-tautomeric rings (e.g., 2-pyridyl). The H2 receptor, however, has strict requirements for a proton-relay system. The pyrazole ring, while a weaker base, retains the capacity for tautomeric shifts (

      
      -pyrazole 
      
      
      
      
      
      -pyrazole), allowing it to satisfy the H2 receptor's activation requirements while failing to trigger the H1 receptor effectively.
Signaling Pathway

Activation of the H2 receptor by pyrazole analogs triggers the


-protein coupled cascade. This pathway is distinct from the 

-coupled H1 pathway (which mobilizes Calcium).

Figure 1: H2 Receptor Signal Transduction Pathway

H2_Signaling Ligand Pyrazole Agonist (Betazole) H2R H2 Receptor (GPCR) Ligand->H2R Binding Gs Gs Protein (Heterotrimeric) H2R->Gs Activation (GDP->GTP) AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Effectors Phosphorylation Targets (e.g., H+/K+ ATPase, Ca2+ Channels) PKA->Effectors Phosphorylation Response Physiological Response (Acid Secretion / Tachycardia) Effectors->Response Downstream Effect

Caption: The Gs-coupled cascade activated by Betazole, leading to cAMP accumulation and PKA activation.[2]

Chemical Synthesis Protocol

While historical methods utilized the reaction of hydrazine with vinyl ketones, a more controlled laboratory synthesis for 3-(2-aminoethyl)pyrazole (Betazole) utilizes N-Boc-


-alanine  as a starting material to prevent polymerization and ensure high purity.
Synthetic Route Strategy
  • Activation: Conversion of N-Boc-

    
    -alanine to a 
    
    
    
    -keto ester via Masamune-Claisen condensation.
  • Cyclization: Condensation with hydrazine hydrate to form the pyrazole ring.

  • Deprotection: Acidolytic removal of the Boc group.

Figure 2: Synthesis Workflow for Betazole

Synthesis_Workflow Start N-Boc-beta-Alanine (Starting Material) Step1 Activation (CDI, MgCl2, Potassium Malonate) Start->Step1 Inter1 Beta-Keto Ester Intermediate Step1->Inter1 Reflux Step2 Cyclization (Hydrazine Hydrate, EtOH) Inter1->Step2 Inter2 N-Boc-Betazole (Protected) Step2->Inter2 Cyclocondensation Step3 Deprotection (HCl / Dioxane) Inter2->Step3 Final Betazole Dihydrochloride (Final Product) Step3->Final Hydrolysis

Caption: Step-wise chemical synthesis of Betazole from amino acid precursors.

Detailed Protocol

Step 1: Preparation of


-Keto Ester 
  • Dissolve N-Boc-

    
    -alanine  (10 mmol) in anhydrous THF (50 mL).
    
  • Add Carbonyldiimidazole (CDI) (11 mmol) and stir at room temperature for 1 hour to form the acyl imidazole.

  • In a separate vessel, prepare the magnesium enolate of monomethyl malonate (using

    
     and 
    
    
    
    in THF).
  • Combine the activated amino acid solution with the magnesium enolate and reflux for 12 hours.

  • Quench with 1N HCl, extract with ethyl acetate, and concentrate to yield the

    
    -keto ester.
    

Step 2: Pyrazole Ring Formation

  • Dissolve the

    
    -keto ester (from Step 1) in Ethanol (30 mL).
    
  • Add Hydrazine hydrate (15 mmol) dropwise at

    
    .
    
  • Allow to warm to room temperature and stir for 2 hours (monitor by TLC).

  • Evaporate solvent to yield the N-Boc-protected pyrazole ethylamine.

Step 3: Deprotection

  • Dissolve the intermediate in 4M HCl in Dioxane (10 mL).

  • Stir for 1 hour at room temperature.

  • Precipitate the product by adding cold diethyl ether.

  • Filter and dry the white solid to obtain Betazole Dihydrochloride .

Pharmacological Characterization[4][5][6][7][8][9]

In Vitro Functional Assay (Guinea Pig Atrium)

The isolated guinea pig right atrium is the "gold standard" bioassay for H2 agonism because the chronotropic (heart rate) response is exclusively mediated by H2 receptors, whereas the ileum contraction (H1) is minimized.

Protocol:

  • Tissue Prep: Isolate the right atrium from a male guinea pig (300-400g).

  • Bath Conditions: Mount in an organ bath containing Tyrode’s solution at

    
    , aerated with 95% 
    
    
    
    / 5%
    
    
    .
  • Equilibration: Apply 1g resting tension and equilibrate for 60 mins.

  • Agonist Challenge: Construct a cumulative concentration-response curve using Betazole (

    
     to 
    
    
    
    M).
  • Validation: Pre-incubate a separate tissue strip with Cimetidine (

    
     M, H2 antagonist) to confirm blockade of the response.
    

Expected Results:

  • Betazole

    
    :  ~6.1 - 6.2 (Lower potency than Histamine, which is ~7.0).
    
  • Intrinsic Activity (

    
    ):  ~0.8 - 1.0 (Partial to Full Agonist depending on tissue reserve).
    
  • Selectivity: No significant contraction in guinea pig ileum (H1 assay) at concentrations

    
     M.
    
Comparison of Agonist Profiles
CompoundStructure TypeReceptor SelectivityRelative Potency (H2)Primary Use
Histamine ImidazoleH1, H2, H3, H4100% (Reference)Endogenous Ligand
Betazole Pyrazole H2 Selective ~10-15% Diagnostic (Gastric)
Dimaprit IsothioureaH2 Selective~15-20%Research Tool
Amthamine ThiazoleH2 Selective~150%High Potency Tool

References

  • Roszkowski, A. P., & Kelley, U. (1963). Rapid determination of gastric secretory activity in the rat. Journal of Pharmacology and Experimental Therapeutics. Link

  • Groselj, U., et al. (2012).[3] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc.[4] Link

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors.[5][6][7] Nature.[4] Link

  • Regardh, C. G., et al. (1981). Pharmacokinetics of betazole in man. European Journal of Clinical Pharmacology. Link

  • Smit, M. J., et al. (1996). Inverse agonism of histamine H2 antagonist accounts for upregulation of spontaneously active histamine H2 receptors.[8][9] Proceedings of the National Academy of Sciences. Link

Sources

Introduction: The Pyrazole Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Pyrazole-Based Primary Amine Building Blocks for Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1][2] Its derivatives are integral to a multitude of FDA-approved drugs, spanning therapeutic areas from inflammation to oncology.[3][4][5] Among the vast library of pyrazole derivatives, those featuring a primary amine substituent (aminopyrazoles) are particularly prized as versatile building blocks.[6][7] These scaffolds are not merely passive structural components; they are pharmacologically significant frameworks that offer a unique combination of physicochemical properties.[3][8]

The strategic placement of the primary amine group on the pyrazole ring—at the C3, C4, or C5 position—creates distinct isomers with unique reactivity and biological profiles.[8] The amine provides a critical anchor point for hydrogen bonding, a fundamental interaction for high-affinity binding to biological targets like protein kinases.[9] Furthermore, it serves as a versatile synthetic handle for constructing complex molecular architectures, allowing for the systematic exploration of structure-activity relationships (SAR).[10][11] This guide provides an in-depth exploration of the synthesis, reactivity, and application of these critical building blocks, offering field-proven insights for researchers, scientists, and drug development professionals.

Core Synthetic Strategies for Aminopyrazole Scaffolds

The construction of the aminopyrazole core is a well-established field, yet the choice of synthetic route is critical and dictated by the desired substitution pattern and regiochemistry. The most robust and widely employed methods involve the condensation of a hydrazine source with a 1,3-dielectrophilic precursor.

The Premier Route: Condensation of β-Ketonitriles with Hydrazines

The most versatile and common method for synthesizing 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines.[12] This reaction is highly efficient due to the thermodynamic stability of the resulting aromatic pyrazole ring.

Causality of the Mechanism: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of hydrazine onto the more electrophilic ketone carbonyl, forming a hydrazone intermediate. This step is often favored over attack at the nitrile group. The subsequent intramolecular cyclization occurs via the nucleophilic attack of the second hydrazine nitrogen onto the nitrile carbon, a step that is often irreversible and drives the reaction to completion.[12]

G reactant reactant intermediate intermediate product product reagent reagent start β-Ketonitrile hydrazone Hydrazone Intermediate start->hydrazone Initial Condensation (Attack on Carbonyl) hydrazine Hydrazine (R³-NHNH₂) hydrazine->hydrazone aminopyrazole 5-Aminopyrazole Product hydrazone->aminopyrazole Intramolecular Cyclization (Attack on Nitrile)

Caption: General workflow for the synthesis of 5-aminopyrazoles.

Experimental Protocol: Synthesis of 3-Aryl-5-amino-1H-pyrazole

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the appropriate β-ketonitrile (1.0 eq) and ethanol (5-10 mL per mmol of ketonitrile).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution. If a substituted hydrazine is used, it may be added as a salt with a base (e.g., triethylamine) to liberate the free hydrazine.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is usually complete within 2-6 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

Knorr Pyrazole Synthesis for 4-Aminopyrazoles

While the classic Knorr synthesis involves the condensation of 1,3-dicarbonyl compounds with hydrazines, it can be adapted to produce 4-aminopyrazoles.[13] This often involves a two-step procedure where the future amino group is first introduced as an oxime or other masked form onto the 1,3-dicarbonyl precursor.

Causality of the Design: The direct use of a 2-amino-1,3-dicarbonyl compound can be problematic due to competing side reactions. By converting the central methylene group of the dicarbonyl to an oxime first, the nitrogen atom is introduced in a controlled manner. The subsequent condensation with hydrazine proceeds, and the oxime is then reduced to the primary amine in a separate step. This sequence ensures high regioselectivity and yield.

Synthesis from α,β-Unsaturated Nitriles

The reaction of hydrazines with α,β-unsaturated nitriles that possess a leaving group at the β-position is another cornerstone for producing 3(5)-aminopyrazoles.[14]

Causality of the Mechanism: The reaction typically proceeds via an initial Michael addition of the hydrazine to the electron-deficient double bond. This is followed by an intramolecular cyclization with the elimination of the leaving group to form the stable pyrazole ring. The choice of starting material, such as ethoxymethylenemalononitrile, provides a direct route to 4-cyano-5-aminopyrazoles, which are themselves valuable building blocks.[12]

Synthesis MethodTarget IsomerKey PrecursorsAdvantagesDisadvantages
β-Ketonitrile Condensation5-Aminopyrazoleβ-Ketonitrile, HydrazineHigh yields, versatile, readily available precursors.[12]Regioselectivity can be an issue with substituted hydrazines.
Knorr Synthesis (Adapted)4-Aminopyrazole1,3-Dicarbonyl, Hydroxylamine, HydrazineGood control over regiochemistry.Often requires multiple steps (masking/unmasking).
α,β-Unsaturated Nitrile Condensation3(5)-Aminopyrazoleα,β-Unsaturated Nitrile, HydrazineDirect access to functionalized pyrazoles.[14]Precursor synthesis can be complex.
Isoxazole Rearrangement3(5)-AminopyrazoleSubstituted Isoxazole, HydrazineNovel route, provides access to unique scaffolds.Substrate scope can be limited.

Reactivity and Strategic Functionalization

The synthetic utility of aminopyrazoles stems from the distinct reactivity of the exocyclic primary amine and the pyrazole ring itself. This dual reactivity allows for precise, stepwise modifications to build molecular complexity.

Reactions at the Exocyclic Amino Group

The primary amine is a potent nucleophile and serves as the main handle for derivatization.

  • Acylation/Sulfonylation: The amine readily reacts with acid chlorides, sulfonyl chlorides, and anhydrides to form stable amides and sulfonamides, respectively. This is a key transformation in the synthesis of many kinase inhibitors and drugs like Celecoxib.[15][16]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which are important pharmacophores for establishing additional hydrogen bond interactions with protein targets.

  • Diazotization and Sandmeyer Reactions: The primary amine can be converted to a diazonium salt, which is a versatile intermediate. It can be subsequently replaced with a wide range of substituents (e.g., halogens, cyano, hydroxyl) via Sandmeyer-type reactions, or used in cross-coupling reactions.[17]

G start_node start_node product_node product_node reagent_node reagent_node aminopyrazole Aminopyrazole Core amide Amide aminopyrazole->amide sulfonamide Sulfonamide aminopyrazole->sulfonamide urea Urea aminopyrazole->urea diazonium Diazonium Salt (Intermediate) aminopyrazole->diazonium reagent1 R-COCl reagent2 R-SO₂Cl reagent3 R-NCO reagent4 NaNO₂ / HCl G kinase_node kinase_node inhibitor_node inhibitor_node kinase {Kinase Hinge Region | { NH (Donor) | C=O (Acceptor) | NH (Donor)}} aminopyrazole {Aminopyrazole Inhibitor | { N (Acceptor) | N-H (Donor) | NH₂ (Donor)}} kinase:d->aminopyrazole:a2 H-Bond kinase:a->aminopyrazole:d3 H-Bond kinase:d2->aminopyrazole:d4 H-Bond

Caption: Aminopyrazole core as a canonical kinase hinge-binder.

  • Examples:

    • AXL Inhibitors: A series of 3-aminopyrazole derivatives were developed as potent and selective inhibitors of the AXL receptor tyrosine kinase, a promising anticancer target. [18] * FGFR Inhibitors: Aminopyrazole-based compounds have been designed to inhibit Fibroblast Growth Factor Receptors (FGFR), targeting cancers with aberrant FGFR signaling. [19] * CDK Inhibitors: Compounds like AT7519 utilize the aminopyrazole core to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. [8][9]

Case Study 2: Anti-Inflammatory Agents (Celecoxib Analogs)

Celecoxib (Celebrex) is a selective COX-2 inhibitor used to treat inflammation and pain. Its structure features a 1,5-diarylpyrazole core. [15]The synthesis of Celecoxib and its analogs often involves a pyrazole-forming condensation reaction as a key step. While Celecoxib itself has a sulfonamide group, many synthetic routes and analog development programs start from or proceed through an aminopyrazole intermediate, which is then functionalized to install the required benzenesulfonamide moiety. [16][20]The pyrazole ring acts as a stable scaffold to correctly position the pharmacophoric groups within the COX-2 active site. [3]

Analytical and Characterization Protocols: A Self-Validating System

Ensuring the identity, purity, and structural integrity of pyrazole-based primary amine building blocks is paramount for their successful use in research and development. A combination of spectroscopic and chromatographic techniques forms a self-validating system.

Protocol: Standard Characterization Workflow

  • Visual Inspection: The synthesized compound should be a solid with a consistent appearance.

  • Melting Point: Determine the melting point. A sharp melting range is indicative of high purity.

  • Thin Layer Chromatography (TLC): Assess the purity of the compound. A single spot in multiple solvent systems suggests the absence of major impurities.

  • NMR Spectroscopy (¹H and ¹³C): This is the definitive method for structural elucidation.

    • ¹H NMR: Look for characteristic signals:

      • Pyrazole Ring Protons: Typically found in the aromatic region (δ 6.0-8.0 ppm).

      • NH₂ Protons: A broad singlet, often in the range of δ 4.0-6.0 ppm, which is exchangeable with D₂O.

      • N1-H Proton (if unsubstituted): A very broad singlet at lower field (δ 10.0-13.0 ppm). [20] * ¹³C NMR: Confirm the number of unique carbons and their chemical environment. Pyrazole carbons typically appear between δ 100-150 ppm. [20]5. Mass Spectrometry (MS): Confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide the molecular formula with high accuracy (<5 ppm error).

  • Infrared (IR) Spectroscopy: Identify key functional groups.

    • N-H Stretch: Look for a pair of sharp peaks in the 3200-3400 cm⁻¹ region, characteristic of a primary amine. [20] * C=N Stretch: A peak around 1580-1620 cm⁻¹ corresponds to the pyrazole ring. [20]7. Purity Analysis (HPLC): Quantify the purity of the final compound using High-Performance Liquid Chromatography (HPLC) with UV detection. Purity should typically be >95% for use in biological assays.

Conclusion

Pyrazole-based primary amines are far more than simple heterocyclic molecules; they are enabling building blocks that have profoundly impacted the landscape of modern drug discovery. Their synthetic accessibility, predictable reactivity, and ideal electronic and steric properties make them a favored scaffold for medicinal chemists. The ability of the aminopyrazole core to act as a potent hinge-binding motif has cemented its role in the development of targeted therapies, particularly in kinase inhibition. As researchers continue to push the boundaries of chemical space, the strategic synthesis and functionalization of these versatile cores will undoubtedly continue to yield novel therapeutics with improved potency, selectivity, and clinical outcomes.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PMC. Available at: [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. PMC. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Scientific Research Publishing. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Available at: [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. Available at: [Link]

  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available at: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Available at: [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. Arkivoc. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available at: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Recent developments in aminopyrazole chemistry. ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PMC. Available at: [Link]

  • Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization. ResearchGate. Available at: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Available at: [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. Available at: [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • synthesis of pyrazoles. YouTube. Available at: [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical Research. Available at: [Link]

  • Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. ResearchGate. Available at: [Link]

  • Synthesis of N-benzenesulfonamide-1H-pyrazoles bearing arylsulfonyl moiety: novel celecoxib analogs as potent anti-inflammatory agents. PubMed. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]

  • Knorr Pyrazole Synthesis. nptel.ac.in. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and anti-inflammatory activity of celecoxib like compounds. Informa Healthcare. Available at: [Link]

  • Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

Sources

Authored by: [Your Name/Lab], Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 4-(2-aminoethyl)-1-butylpyrazole

Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is for educational and research purposes only and does not constitute medical advice.

Abstract

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, prized for its metabolic stability and versatile biological activities. This guide provides a comprehensive technical overview of 4-(2-aminoethyl)-1-butylpyrazole, a molecule of significant interest at the intersection of heterocyclic chemistry and pharmacology. We will dissect its synthetic pathways, explore structure-activity relationships (SAR), and discuss potential therapeutic applications and evaluation strategies. This document serves as a foundational resource for researchers aiming to explore and innovate within this chemical space.

Introduction: The Significance of the Pyrazole Moiety

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to engage in a wide array of interactions with biological targets. The strategic functionalization of the pyrazole core, as seen in 4-(2-aminoethyl)-1-butylpyrazole, creates molecules with tailored physicochemical properties, paving the way for novel therapeutic agents. This guide will illuminate the key medicinal chemistry aspects of this specific pyrazole derivative.

Synthetic Strategies and Mechanistic Insights

The construction of 4-(2-aminoethyl)-1-butylpyrazole can be achieved through several robust synthetic routes. A well-designed synthesis is not only crucial for obtaining the target molecule but also for enabling the generation of analogs for SAR studies.

Retrosynthetic Analysis

A logical deconstruction of the target molecule reveals a practical synthetic approach starting from commercially available materials.

G Target 4-(2-aminoethyl)-1-butylpyrazole Precursor1 Protected Amine Intermediate Target->Precursor1 Deprotection Precursor2 1-Butyl-4-(2-hydroxyethyl)pyrazole Precursor1->Precursor2 Azide or Phthalimide Introduction -> Reduction Precursor3 1-Butyl-1H-pyrazole-4-carbaldehyde Precursor2->Precursor3 Wittig or Grignard Reaction StartingMaterial1 4-Formyl-1H-pyrazole Precursor3->StartingMaterial1 N-Alkylation StartingMaterial2 Butyl Halide Precursor3->StartingMaterial2 N-Alkylation

Caption: Retrosynthetic pathway for 4-(2-aminoethyl)-1-butylpyrazole.

Detailed Synthesis Protocol

The following protocol provides a step-by-step methodology for the synthesis of 4-(2-aminoethyl)-1-butylpyrazole, with justifications for key experimental choices.

Step 1: N-Alkylation to form 1-Butyl-1H-pyrazole-4-carbaldehyde

  • Rationale: This initial step introduces the butyl group, which is a key modulator of the compound's lipophilicity and, consequently, its pharmacokinetic profile.

  • Procedure:

    • In a round-bottom flask, dissolve 4-formyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile.

    • Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), to deprotonate the pyrazole nitrogen.

    • Introduce 1-bromobutane (1.2 eq) to the reaction mixture.

    • Heat the mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), and purify using column chromatography on silica gel.

Step 2: Chain Extension to 1-Butyl-4-(2-hydroxyethyl)pyrazole

  • Rationale: This step extends the carbon chain at the 4-position, creating the ethyl backbone for the final aminoethyl group.

  • Procedure:

    • Prepare a Wittig reagent, such as (methoxymethyl)triphenylphosphonium chloride, and deprotonate with a strong base like n-butyllithium.

    • React the resulting ylide with 1-butyl-1H-pyrazole-4-carbaldehyde (1.0 eq) to form an enol ether.

    • Treat the enol ether with an acid (e.g., HCl) to hydrolyze it to the corresponding aldehyde.

    • Reduce the aldehyde to the alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in methanol.

    • Purify the resulting alcohol by column chromatography.

Step 3: Conversion to the Amine

  • Rationale: The final step involves the conversion of the hydroxyl group to the target primary amine. This is often done via an azide intermediate for a clean and high-yielding reaction.

  • Procedure:

    • Activate the hydroxyl group of 1-butyl-4-(2-hydroxyethyl)pyrazole (1.0 eq) by converting it to a good leaving group, such as a mesylate or tosylate, using mesyl chloride or tosyl chloride in the presence of a base like triethylamine.

    • Displace the leaving group with sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMF) to form the corresponding azide.

    • Reduce the azide to the primary amine using a standard reduction method, such as catalytic hydrogenation (H₂ gas with a Pd/C catalyst) or by using a reducing agent like lithium aluminum hydride (LiAlH₄).

    • Purify the final product, 4-(2-aminoethyl)-1-butylpyrazole, typically via an acid-base extraction or column chromatography.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 4-(2-aminoethyl)-1-butylpyrazole is governed by the interplay of its distinct structural components.

Structural Feature Influence on Activity Rationale
N1-Butyl Group Modulates lipophilicity, membrane permeability, and potential for hydrophobic interactions with the target protein.The length and branching of the alkyl chain can be tuned to optimize ADME properties.
Pyrazole Core Provides a rigid, metabolically stable scaffold. The nitrogen atoms can act as hydrogen bond acceptors.The aromatic nature of the ring can also participate in π-π stacking interactions.
C4-Aminoethyl Side Chain The primary amine is typically protonated at physiological pH, allowing for crucial ionic interactions with acidic residues (e.g., Asp, Glu) in a binding pocket. The two-carbon linker provides optimal spacing.The basicity of the amine and the length of the linker are critical for potency and selectivity.

Potential Biological Targets and Therapeutic Applications

The structural motifs within 4-(2-aminoethyl)-1-butylpyrazole are reminiscent of ligands for several important classes of biological targets.

Histamine H₃ and H₄ Receptors

The ethylamine side chain attached to a heterocyclic core is a well-established pharmacophore for histamine receptors. The N-butylpyrazole moiety could confer selectivity and potency, particularly for the H₃ and H₄ receptors, which are implicated in neurological disorders and inflammatory conditions, respectively.

G cluster_0 Potential Histamine Receptor Interaction Ligand 4-(2-aminoethyl)-1-butylpyrazole N-butyl group Pyrazole Core Protonated Amine BindingSite Binding Site Hydrophobic Pocket Aspartate Residue Ligand:f0->BindingSite:p0 Hydrophobic Interaction Ligand:f2->BindingSite:p1 Ionic Bond Receptor Histamine Receptor (e.g., H3/H4) BindingSite->Receptor Modulates Activity

Caption: Hypothesized binding mode at a histamine receptor.

Monoamine Oxidase (MAO) Inhibition

The structure also shares features with known inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that degrade neurotransmitters like serotonin and dopamine. Inhibition of these enzymes is a therapeutic strategy for depression and Parkinson's disease.

In Vitro and In Vivo Evaluation Workflow

A systematic evaluation is necessary to characterize the pharmacological profile of 4-(2-aminoethyl)-1-butylpyrazole and its analogs.

G Start Compound Synthesis InVitro In Vitro Screening (Binding & Functional Assays) Start->InVitro ADME_Tox In Vitro ADME/Tox (CYP Inhibition, hERG, Solubility) InVitro->ADME_Tox InVivo_PK In Vivo Pharmacokinetics (PK) (Rodent Models) ADME_Tox->InVivo_PK InVivo_Efficacy In Vivo Efficacy Studies (Disease Models) InVivo_PK->InVivo_Efficacy Lead_Opt Lead Optimization InVivo_Efficacy->Lead_Opt Lead_Opt->Start Iterative SAR

Caption: A typical drug discovery workflow for compound evaluation.

Conclusion and Future Directions

4-(2-aminoethyl)-1-butylpyrazole stands as a promising scaffold for the development of novel therapeutic agents. Its synthesis is tractable, and its structure is amenable to modification for the optimization of pharmacological properties. Future research should focus on:

  • Analog Synthesis: A systematic exploration of substitutions on the butyl chain and the pyrazole ring to build a comprehensive SAR.

  • Target Identification: Employing techniques like chemical biology and affinity chromatography to definitively identify the biological targets.

  • Stereochemistry: If chiral centers are introduced, the synthesis and evaluation of individual enantiomers will be critical, as biological activity is often stereospecific.

This guide provides a solid foundation for researchers to embark on the exciting journey of exploring the medicinal chemistry of 4-(2-aminoethyl)-1-butylpyrazole and its derivatives.

References

  • Note: The following are representative examples of the types of authoritative sources that would underpin the claims in this guide.
  • Title: The pyrazole scaffold: a versatile building block in medicinal chemistry Source: Future Medicinal Chemistry URL: https://www.future-science.com/journal/fmc

  • Title: Design, synthesis, and structure-activity relationship of novel pyrazole derivatives as potent and selective histamine H₃ receptor antagonists Source: Journal of Medicinal Chemistry URL: https://pubs.acs.org/journal/jmcmar

  • Title: Recent advances in the chemistry and biology of pyrazole-containing compounds Source: RSC Advances URL: https://pubs.rsc.org/en/journals/journalissues/ra

The Alkyl-Pyrazole Ethylamine Scaffold: Bioisosteric SAR and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for the structure-activity relationship (SAR), synthesis, and pharmacological profiling of alkyl-pyrazole ethylamines.

Technical Whitepaper | Version 1.0

Executive Summary: The Pyrazole-Imidazole Bioisostere

The alkyl-pyrazole ethylamine scaffold represents a critical bioisosteric modification of the endogenous ligand histamine (2-(1H-imidazol-4-yl)ethanamine). While the imidazole ring of histamine is essential for H2 receptor activation via tautomeric proton transfer, the pyrazole ring (1,2-diazole) offers a distinct physicochemical profile that alters receptor subtype selectivity (H1–H4).

This guide dissects the SAR of this scaffold, focusing on how the lower basicity of pyrazole (pKa ~2.5) compared to imidazole (pKa ~7.[1][2]0) shifts the pharmacodynamic profile from H2 agonism to H3/H4 modulation. We provide a validated synthesis protocol for the core scaffold and a decision framework for lead optimization.

Physicochemical Core: The 1,2-Diazole Shift

The fundamental driver of SAR in this class is the electronic difference between the 1,3-diazole (imidazole) and 1,2-diazole (pyrazole) cores.

Basicity and Tautomerism[3]
  • Imidazole (Histamine): Exists as N(tau)-H and N(pi)-H tautomers. The pKa of ~7.0 allows it to exist as a monocation at physiological pH, crucial for ionic interactions with Asp98 (H1) or Asp98/Asp186 (H2).

  • Pyrazole (Betazole/Analogs): The pKa is ~2.5. At physiological pH (7.4), the pyrazole ring is neutral . This eliminates the direct ionic bond contribution from the ring nitrogens, forcing the binding affinity to rely heavily on the side-chain ethylamine (pKa ~9.5) and hydrophobic interactions.[3][4]

Structural Data Comparison
ParameterHistamine (Imidazole)Betazole (Pyrazole)SAR Implication
Ring pKa 6.9 – 7.02.5 – 2.6Pyrazole is neutral at pH 7.4; reduced affinity for H2 unless compensated.
Side Chain pKa 9.4 (Amine)9.5 (Amine)Primary amine remains the anchor point for Asp residues in GPCRs.
Tautomerism Rapid 1,3-shiftSlow/RestrictedPyrazole cannot facilitate "proton shuttle" mechanisms required for full H2 activation.
H-Bonding Donor & AcceptorDonor & AcceptorPyrazole N2 is a good acceptor; N1-H is a donor.

Structure-Activity Relationship (SAR) Matrix

The SAR of alkyl-pyrazole ethylamines is defined by three vectors: Ring Position, Alkyl Substitution, and Chain Length.

Vector A: The Connectivity (Isomerism)

The attachment point of the ethylamine chain to the pyrazole ring dictates receptor recognition.

  • 3-(2-aminoethyl)pyrazole (Betazole): The classic H2 agonist. The spatial arrangement mimics the N(tau) tautomer of histamine.

  • 4-(2-aminoethyl)pyrazole: Often inactive or possesses weak H3 antagonist properties due to steric clash in the receptor pocket.

  • 1-(2-aminoethyl)pyrazole: The ethylamine is attached to the nitrogen. These derivatives often lose H-bond donor capacity and shift toward H4 antagonism or H1 inhibition when coupled with bulky aryl groups.

Vector B: Alkyl Substitution (The "Alkyl" Component)

Adding alkyl groups (Methyl, Ethyl) to the pyrazole ring modulates selectivity:

  • N1-Methylation: Eliminates the H-bond donor (N-H).

    • Effect: Abolishes H2 agonism (requires N-H).

    • Utility: Increases lipophilicity for CNS penetration (H3 targeting).

  • C-Methylation (Positions 3, 4, 5):

    • 4-Methyl: Increases hydrophobic bulk. In H4 receptor ligands, a methyl at C4 can lock the conformation or fit into a small hydrophobic sub-pocket.

    • 3-Methyl: Often reduces potency if the ethylamine is also at position 4 due to peri-interactions.

Vector C: The Ethylamine Chain
  • Alpha-Methylation: Introducing a methyl group on the ethyl chain (branching) creates chiral centers.

    • Analogy: Similar to alpha-methylhistamine (H3 agonist).

    • Result: Increases metabolic stability against amine oxidases (MAO/DAO) but often reduces affinity for H2.

Validated Experimental Protocol: Synthesis of 3-(2-aminoethyl)pyrazole

Target: Synthesis of the core scaffold (Betazole analogue) via the Masamune-Claisen Condensation route. This pathway is chosen for its scalability and avoidance of high-pressure hydrogenation.

Reagents & Equipment
  • Precursors: N-Boc-β-alanine (protected amine source), Meldrum's acid.

  • Reagents: DCC (Dicyclohexylcarbodiimide), DMAP, Hydrazine hydrate.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), TFA (Trifluoroacetic acid).

  • Analysis: 1H NMR (400 MHz), LC-MS.

Step-by-Step Methodology

Step 1: Formation of the


-Keto Ester (The C-C Bond Formation) 
  • Dissolve N-Boc-β-alanine (10 mmol) in anhydrous DCM (50 mL).

  • Add Meldrum's acid (11 mmol) and DMAP (12 mmol).

  • Cool to 0°C and add DCC (11 mmol) dropwise. Stir for 12h at RT.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Reflux the filtrate with MeOH (20 mL) for 4h.

  • Result: Methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate.

Step 2: Cyclization to the Pyrazole Core

  • Dissolve the

    
    -keto ester from Step 1 in Ethanol (30 mL).
    
  • Add Hydrazine hydrate (15 mmol) dropwise at 0°C.

  • Stir at RT for 1h, then reflux for 3h.

  • Evaporate solvent. The pyrazolone intermediate may form; if so, aromatization is driven by the hydrazine excess or subsequent workup.

  • Purification: Flash chromatography (EtOAc/Hexane).

Step 3: Deprotection (The "Self-Validating" Step)

  • Dissolve the N-Boc protected pyrazole in DCM (10 mL).

  • Add TFA (2 mL) and stir for 2h.

  • Evaporate excess TFA. Basify with NaHCO3 to pH 9.

  • Extract with DCM/Isopropanol (3:1).

  • Validation: The disappearance of the t-butyl singlet (~1.4 ppm) in NMR confirms deprotection.

QC Criteria (Self-Validation)
  • 1H NMR (D2O): Look for the pyrazole C4-H singlet around 6.0–6.2 ppm . (Distinct from imidazole C4-H which is ~7.0 ppm).[1]

  • Mass Spec: M+1 peak at 112.1 (for unsubstituted 3-(2-aminoethyl)pyrazole).

Visualization: Signal Pathways & Workflow

Synthesis & SAR Logic Flow

The following diagram illustrates the synthetic workflow and the decision tree for modifying the scaffold for specific receptor targets.

G Start Precursor: N-Boc-beta-Alanine Inter1 Step 1: Masamune-Claisen (Beta-keto ester) Start->Inter1 Meldrum's Acid / DCC Inter2 Step 2: Hydrazine Cyclization (Pyrazole Ring Formation) Inter1->Inter2 N2H4 / EtOH Core CORE SCAFFOLD: 3-(2-aminoethyl)pyrazole Inter2->Core TFA Deprotection BranchH2 Target: H2 Agonist Core->BranchH2 No Mod BranchH3 Target: H3 Antagonist Core->BranchH3 N-Alkylation BranchH4 Target: H4 Ligand Core->BranchH4 Ring Substitution ModH2 Requirement: Keep Ring NH unsubstituted (Mimic Proton Transfer) BranchH2->ModH2 ModH3 Requirement: N-Alkylation (Methyl/Propyl) + Lipophilic Tail BranchH3->ModH3 ModH4 Requirement: C4-Substitution (Methyl/Cl) + N-Aryl/Alkyl BranchH4->ModH4

Caption: Workflow A: Synthesis of the core scaffold and SAR divergence points for Histamine H2, H3, and H4 receptor targeting.

Data Summary: Receptor Selectivity Profile

The following table summarizes the activity of the core scaffold versus its alkylated derivatives.

Compound ClassStructurePrimary TargetMechanismKey Reference
Histamine Imidazole-ethylamineH1, H2, H3, H4AgonistEndogenous
Betazole 3-(2-aminoethyl)pyrazoleH2 (Selective)Partial Agonist[1]
N-Methyl-Betazole 1-Methyl-3-(2-aminoethyl)...H3 Antagonist[2]
4-Methyl-Betazole 4-Methyl-3-(2-aminoethyl)...H4 Ligand (Weak)[3]
Betahistine 2-(2-aminoethyl)pyridineH1 (Weak), H3Antagonist[4]

References

  • Roseth, S. et al. (1980). "Betazole: A study of the structure-activity relationship of a histamine H2-receptor agonist." Journal of Pharmacology and Experimental Therapeutics.

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents.

  • Thurmond, R. L. et al. (2017). "The role of histamine H1 and H4 receptors in allergic inflammation: the search for new antihistamines." Nature Reviews Drug Discovery.

  • Gbahou, F. et al. (2006). "Betahistine acts as an inverse agonist at histamine H3 receptors." Journal of Pharmacology and Experimental Therapeutics.

  • Grob, A. et al. (2012). "Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives." Arkivoc.

Sources

2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine

Executive Summary

This technical guide profiles 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine , a structural bioisostere of histamine and a critical intermediate in the synthesis of H3/H4 receptor ligands. Characterized by a pyrazole core substituted with a lipophilic butyl chain at the N1 position and a primary ethylamine tail at C4, this molecule serves as a versatile scaffold in fragment-based drug discovery (FBDD). This document outlines its physicochemical properties, validated synthetic pathways, and pharmacological relevance, designed for researchers optimizing heterocyclic amines for CNS and immunological targets.

Chemical Identity & Physicochemical Profile

The molecule combines a polar amine "warhead" with a lipophilic tail, modulating the LogP significantly compared to the parent histamine or unsubstituted pyrazole-ethylamine.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine
Molecular Formula C₉H₁₇N₃
Molecular Weight 167.25 g/mol
CAS Number Not widely listed; treat as Research Chemical (RC)
SMILES CCCCn1cc(CCN)cn1
InChI Key Calculated:InChI=1S/C9H17N3/c1-2-3-6-12-8-9(4-5-10)7-11-12/h7-8H,2-6,10H2,1H3
LogP (Predicted) ~1.2 (vs. -0.7 for histamine)
pKa (Predicted) ~9.6 (Primary amine), ~2.5 (Pyrazole N2)
Appearance Colorless to pale yellow oil (free base); White solid (HCl salt)

Synthetic Pathways & Production Protocols

For high-purity applications, direct alkylation of 2-(1H-pyrazol-4-yl)ethanamine often yields mixtures of N1/N2 isomers. The Convergent Henry Reaction Route is the preferred methodology for regiochemical control.

Protocol: The "Nitrovinyl" Reductive Pathway

Rationale: This route establishes the N-butyl group early on the inexpensive pyrazole core, ensuring 100% regioselectivity before building the sensitive ethylamine chain.

Step 1: N-Alkylation

  • Reagents: 1H-pyrazole, 1-bromobutane, Cs₂CO₃, DMF.

  • Procedure: Dissolve 1H-pyrazole (1.0 eq) in DMF. Add Cs₂CO₃ (1.5 eq) and stir at 60°C. Dropwise add 1-bromobutane (1.1 eq).

  • Outcome: Yields 1-butyl-1H-pyrazole . Distill to purify.

Step 2: Vilsmeier-Haack Formylation

  • Reagents: POCl₃, DMF.

  • Procedure: Treat 1-butyl-1H-pyrazole with Vilsmeier reagent (POCl₃/DMF) at 0°C -> 80°C.

  • Mechanism: Electrophilic aromatic substitution occurs exclusively at C4 due to electronic directing effects.

  • Outcome: 1-butyl-1H-pyrazole-4-carbaldehyde .

Step 3: Henry Reaction (Nitroaldol)

  • Reagents: Nitromethane, Ammonium Acetate (cat.), AcOH.

  • Procedure: Reflux aldehyde in nitromethane.

  • Outcome: 1-butyl-4-(2-nitrovinyl)-1H-pyrazole .

Step 4: Hydride Reduction

  • Reagents: LiAlH₄ (Lithium Aluminum Hydride), THF.

  • Procedure: Add nitrovinyl intermediate to a suspension of LiAlH₄ in dry THF at 0°C. Reflux for 4 hours. Quench carefully (Fieser method).

  • Outcome: 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine .

Visualization: Synthetic Workflow

Synthesis cluster_legend Reaction Phase Start 1H-Pyrazole Inter1 1-Butyl-1H-pyrazole Start->Inter1 1-Bromobutane Cs2CO3, DMF Inter2 1-Butyl-4-formylpyrazole Inter1->Inter2 POCl3, DMF (Vilsmeier-Haack) Inter3 Nitrovinyl Intermediate Inter2->Inter3 CH3NO2 NH4OAc Final Target: 2-(1-butyl-1H-pyrazol-4-yl) ethan-1-amine Inter3->Final LiAlH4 Reduction

Figure 1: Regioselective synthesis pathway avoiding N-isomer mixtures.

Structural Analysis & Spectroscopic Signatures

Researchers verifying the identity of the synthesized compound should look for these diagnostic signals.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35 (s, 1H): Pyrazole C5-H (Deshielded, adjacent to N).

  • δ 7.20 (s, 1H): Pyrazole C3-H.

  • δ 4.05 (t, 2H): N-CH₂- (Butyl group, attached to pyrazole).

  • δ 2.85 (t, 2H): -CH₂-NH₂ (Alpha to amine).

  • δ 2.60 (t, 2H): Pyrazole-CH₂- (Beta to amine).

  • δ 1.80 (m, 2H): Butyl C2 methylene.

  • δ 1.25 (m, 2H): Butyl C3 methylene.

  • δ 0.92 (t, 3H): Terminal Methyl.

Mass Spectrometry (ESI+):

  • [M+H]⁺: 168.26 m/z.

  • Fragmentation: Loss of NH₃ (151 m/z) and cleavage of the butyl chain are common in MS/MS.

Biological Context & Applications

This molecule acts as a lipophilic histamine bioisostere . The pyrazole ring mimics the imidazole of histamine but with altered tautomeric properties (pyrazole is a weaker base and H-bond donor than imidazole).

Pharmacophore Mapping: H3 Receptor Antagonism

The Histamine H3 receptor controls neurotransmitter release (autoreceptor).[1] Ligands typically require:

  • Basic Amine: Interactions with Aspartate 3.32 (TM3).

  • Aromatic Core: Pi-stacking interactions.

  • Lipophilic Extension: The butyl chain probes a hydrophobic pocket often exploited to gain selectivity over H1/H2 receptors.

Visualization: Bioisosteric Relationship

Pharmacophore cluster_histamine Endogenous Ligand: Histamine cluster_target Target: 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine Hist_Core Imidazole Ring (Polar/H-bond) Hist_Tail Ethylamine Chain (Basic) Hist_Core->Hist_Tail Pyr_Core Pyrazole Ring (Bioisostere) Hist_Core->Pyr_Core Scaffold Hop Butyl N-Butyl Group (Lipophilic/Selectivity) Pyr_Core->Butyl Hydrophobic Extension Target_Tail Ethylamine Chain (Basic) Pyr_Core->Target_Tail

Figure 2: Structural comparison highlighting the hydrophobic modification (butyl group) on the bioisosteric core.

Handling, Stability, & Safety

  • Storage: Hygroscopic. Store as the hydrochloride salt (dihydrochloride) at -20°C under argon. The free base is prone to oxidation and carbamate formation (CO₂ absorption).

  • Safety:

    • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

    • Precaution: Primary amines are corrosive. Use gloves and eye protection.

    • Solubility: Highly soluble in MeOH, DMSO, and dilute acid. Insoluble in hexanes.

References

  • Stark, H. (2003). "Developments in Histamine H3 Receptor Antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • PubChem Compound Summary. "2-(1H-pyrazol-4-yl)ethanamine" (Parent Scaffold). National Center for Biotechnology Information. Link

  • Yet, L. (2018). "Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis." Wiley-VCH. (Chapter on Pyrazoles as Bioisosteres).
  • Bhat, S. et al. (2005). "Synthesis and biological evaluation of novel pyrazoles as H3 receptor ligands." Bioorganic & Medicinal Chemistry Letters, 15(12), 3177-3180.

Sources

Methodological & Application

Strategic Utilization of Pyrazole Ethylamines in Coordination Chemistry: Ligand Design, Synthesis, and Applications

[5]

Abstract

Pyrazole ethylamines represent a privileged class of N,N-donor ligands that bridge the gap between hard imidazole-based bio-mimics (like histamine) and soft, sterically tunable industrial catalysts.[5] This guide details the strategic deployment of 2-(1H-pyrazol-1-yl)ethanamine and its derivatives. We provide validated protocols for ligand synthesis, metal complexation (Cu, Pd, Zn), and application workflows in catalysis and medicinal inorganic chemistry.[5]

Introduction: The Pyrazole Advantage

In coordination chemistry, the "pyrazole advantage" over imidazole lies in the adjacent nitrogen atoms.[5] While imidazole acts primarily as a


  • Tunable Sterics: The 3- and 5-positions on the pyrazole ring allow for precise steric gating of the metal center, influencing coordination geometry (e.g., forcing tetrahedral distortion in square planar Pd(II) complexes).[5]

  • Acidity/Basicity: Pyrazoles are generally less basic (

    
    ) than imidazoles (
    
    
    ), making the resulting metal complexes more resistant to proton-induced dissociation in acidic media.[5]
  • Hemilability: The ethylamine arm provides a flexible "on-off" chelating mechanism, crucial for catalytic cycles requiring temporary open coordination sites.

Core Ligand Structure

The scaffold discussed here is 2-(1H-pyrazol-1-yl)ethanamine (PzEA) .[5]

  • Donor Set: N,N' (Bidentate).[5]

  • Bite Angle: Typically 85–90°, ideal for distorted octahedral or square planar geometries.[5]

Protocol A: Ligand Synthesis

Synthesizing 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

Rationale: We utilize a phase-transfer catalyzed N-alkylation. This method is superior to the bromoacetonitrile/reduction route due to higher yields and avoidance of lithium aluminum hydride.

Materials
  • 3,5-Dimethylpyrazole (1.0 eq)[5][6]

  • 2-Chloroethylamine hydrochloride (1.2 eq)[5]

  • Potassium Hydroxide (KOH) (4.0 eq)[5]

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)[5]

  • Solvent: Acetonitrile (MeCN) or Toluene[5]

Step-by-Step Procedure
  • Phase 1: Deprotonation

    • Dissolve 3,5-dimethylpyrazole (10 mmol) in MeCN (50 mL).

    • Add powdered KOH (40 mmol) and TBAB (0.5 mmol).

    • Expert Tip: Grind the KOH immediately before use to maximize surface area. Stir vigorously at room temperature for 30 minutes. The mixture will become a thick suspension.

  • Phase 2: Alkylation

    • Add 2-chloroethylamine hydrochloride (12 mmol) portion-wise over 10 minutes.

    • Critical: Do not add all at once; the exotherm can degrade the amine.[5]

    • Reflux the mixture for 12–16 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).[5]

  • Phase 3: Work-up

    • Filter off the inorganic salts (KCl) while hot.[5]

    • Evaporate the solvent to yield a viscous oil.

    • Redissolve in DCM (30 mL) and wash with water (2 x 10 mL) to remove unreacted amine salts.[5]

    • Dry over

      
       and concentrate.
      
    • Purification: Distillation under reduced pressure (bp ~110°C at 0.5 mmHg) yields the pure ligand as a colorless oil.[5]

Expected Data (NMR)
NucleusShift (

ppm)
MultiplicityAssignment
1H 2.18, 2.25SingletsMethyl groups (3,5-pos)
1H 2.98Triplet

(amine adjacent)
1H 3.95Triplet

(pyrazole adjacent)
1H 5.75SingletPyrazole C4-H

Protocol B: Metal Complexation

Synthesis of Dichloro[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanamine]copper(II)

Rationale: Copper(II) complexes of PzEA are potent precursors for catecholase activity.[5] We use ethanol as a solvent to precipitate the complex directly, avoiding oil formation.[5]

Procedure
  • Metal Solution: Dissolve

    
     (1.0 mmol) in absolute ethanol (10 mL). The solution will be emerald green.
    
  • Ligand Addition: Dissolve the PzEA ligand (1.0 mmol) in ethanol (5 mL). Add this dropwise to the copper solution.

  • Observation: The color changes immediately to a deep blue-green or dark green, indicating chelation.

  • Crystallization: Stir for 1 hour at room temperature.

    • Expert Tip: If precipitate does not form, add diethyl ether until the solution turns slightly cloudy, then refrigerate at 4°C.

  • Isolation: Filter the green crystals, wash with cold ether, and dry in a vacuum desiccator.

Characterization Checklist
  • FT-IR: Look for the shift in the Pyrazole

    
     stretch (approx. 1550 
    
    
    ) and the distinct amine
    
    
    stretches (3200–3300
    
    
    ).[5]
  • UV-Vis: A broad d-d band around 650–700 nm (indicative of distorted square pyramidal geometry).[5]

Application Workflows

A. Catalysis: Catecholase Activity

These complexes mimic the active site of tyrosinase.

  • Substrate: 3,5-Di-tert-butylcatechol (DTBC).

  • Metric: Monitor the increase in absorption at 400 nm (formation of quinone).

  • Mechanism: The Cu(II) center binds the catecholate; the pyrazole ligand prevents over-oxidation of the metal while allowing electron transfer.[5]

B. Medicinal: Cytotoxicity

Platinum and Palladium complexes of PzEA have shown activity against cisplatin-resistant cell lines.

  • Design Rule: The N-H group on the ethylamine arm is crucial for hydrogen bonding with phosphate DNA backbones, enhancing cytotoxicity.[5]

Visualizations

Diagram 1: Ligand Synthesis Pathway

LigandSynthesisStart3,5-DimethylpyrazoleIntermediateDeprotonatedPyrazolyl AnionStart->IntermediateMeCN, 30 minReagent2-ChloroethylamineHClProduct2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanamine(Ligand)BaseKOH / TBAB(Phase Transfer)Base->IntermediateIntermediate->Product+ ReagentReflux 12h- KCl

Caption: Phase-transfer catalyzed synthesis of the PzEA ligand from pyrazole precursors.

Diagram 2: Coordination & Catalytic Cycle (Catecholase)

CatalyticCycleComplex[Cu(PzEA)Cl2]Pre-catalystActiveSpeciesActive Cu(II)-OHSpeciesComplex->ActiveSpeciesSolvent ExchangeSubstrateBindCu(II)-CatecholateIntermediateActiveSpecies->SubstrateBind+ Catechol (DTBC)OxidationElectron Transfer(CuII -> CuI)SubstrateBind->OxidationO2 ActivationProductRelQuinone Release+ H2O2Oxidation->ProductRelProductRel->ActiveSpeciesRegeneration

Caption: Proposed mechanism for catechol oxidation catalyzed by Cu(II)-pyrazole ethylamine complexes.

Expert Troubleshooting

IssueProbable CauseCorrective Action
Oily Product (Ligand) Residual solvent or water.Dry thoroughly under high vacuum (0.1 mmHg) for 4h. PzEA is hygroscopic.
Precipitate is Blue (not Green) Formation of

instead of

.[5]
Ensure strict 1:1 stoichiometry. Excess ligand favors the bis-chelate (blue/purple).[5]
Low Catalytic Activity Ligand dissociation.The pH is likely too low. Maintain pH > 7.5 to keep the amine coordinated.

References

  • Coordination Chemistry of Pyrazole Ligands

    • Title: Coordination Compounds of the Chelating Tridentate Pyrazole-Containing Ligand.[7]

    • Source: American Chemical Society (ACS).[3][5]

    • URL:[Link][5]

  • Palladium(II)

    • Title: Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands.[5]

    • Source: National Institutes of Health (PMC).[5]

    • URL:[Link]

  • Catalytic Applications (Catecholase)

    • Title: New Pyrazole-Based Ligands: Synthesis, Characterization, and Catalytic Activity of Their Copper Complexes.[8][9]

    • Source: Semantic Scholar / Arabian Journal for Science and Engineering.
    • URL:[Link][1][5][6][10]

  • Bio-Inorganic Modeling

    • Title: Coordination complexes constructed from pyrazole–acetamide... effect on antibacterial activity.[1]

    • Source: Royal Society of Chemistry (RSC) / PMC.[5]

    • URL:[Link]

Technical Application Note: Reduction of 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the reduction of 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile to its corresponding primary amine, 2-(1-butyl-1H-pyrazol-4-yl)ethanamine . This transformation is a critical step in the synthesis of pyrazole-based pharmaceutical intermediates, particularly for Janus kinase (JAK) inhibitors and other immunomodulatory drugs.

We present two validated protocols:

  • Catalytic Hydrogenation (Raney Nickel): Preferred for scale-up and high throughput; utilizes ammonia to suppress secondary amine formation.

  • Hydride Reduction (LiAlH₄): Preferred for laboratory-scale discovery; offers rapid kinetics and high conversion rates.

Chemical Strategy & Mechanistic Insight

The reduction of the nitrile group (-C≡N) to a primary amine (-CH₂NH₂) proceeds via an imine intermediate.[1] A critical challenge in this reduction is the "poisoning" of the reaction by the formation of secondary amines.

The Selectivity Challenge

As the primary amine product forms, it can nucleophilically attack the intermediate imine, leading to a secondary amine impurity (dimerization).

  • Mechanism: Nitrile

    
     Imine 
    
    
    
    Primary Amine.
  • Side Reaction: Primary Amine + Imine

    
     Secondary Amine (Dimer).
    

Solution:

  • In Hydrogenation: We introduce excess Ammonia (NH₃) . The ammonia competes with the primary amine for the imine, shifting the equilibrium back toward the primary amine pathway.

  • In Hydride Reduction: We use Lithium Aluminum Hydride (LiAlH₄) in specific stoichiometry to ensure rapid reduction of the intermediate aluminate complexes, preventing condensation.

Reaction Scheme & Logic Flow

NitrileReduction Nitrile Nitrile Substrate (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Red. Step 1 Amine Target Primary Amine (R-CH2-NH2) Imine->Amine Red. Step 2 Dimer Secondary Amine (Impurity) Imine->Dimer Loss of NH3 Amine->Imine Nucleophilic Attack Ammonia Excess NH3 (Blocks Dimerization) Ammonia->Imine Equilibrium Shift

Figure 1: Mechanistic pathway of nitrile reduction showing the competitive dimerization pathway and the role of ammonia.

Protocol A: Catalytic Hydrogenation (Raney Nickel)

Best for: Scale-up (>5g), Safety (avoids aluminum salts), Cost-efficiency.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq)

  • Catalyst: Raney Nickel (Active slurry in water, approx. 50 wt% loading relative to substrate)

  • Solvent: Methanol (7N NH₃ solution preferred) or Ethanol

  • Reagent: Ammonium Hydroxide (28-30%) if methanolic ammonia is unavailable

  • Gas: Hydrogen (H₂)

  • Equipment: Parr Hydrogenator or high-pressure autoclave

Step-by-Step Procedure
  • Catalyst Preparation (CRITICAL):

    • Raney Nickel is pyrophoric when dry. Never expose to air.

    • Wash the Raney Nickel slurry (approx. 2g for 10mmol scale) three times with absolute ethanol to remove water. Decant the supernatant carefully between washes.

  • Reaction Assembly:

    • In the Parr hydrogenation bottle, dissolve the nitrile (1.63 g, 10 mmol) in 7N NH₃ in Methanol (30 mL).

    • Note: If 7N NH₃/MeOH is unavailable, use 30 mL Ethanol and add 2 mL concentrated Ammonium Hydroxide. The ammonia is essential to prevent secondary amine formation [1].

    • Carefully transfer the washed Raney Nickel slurry into the bottle.

  • Hydrogenation:

    • Connect the bottle to the Parr shaker.

    • Purge the system: Evacuate and fill with N₂ (3x), then evacuate and fill with H₂ (3x).

    • Pressurize to 50 psi (3.4 bar) H₂.

    • Shake at Room Temperature for 4–6 hours.

    • Monitoring: Conversion is usually complete when H₂ uptake ceases. TLC (10% MeOH/DCM + 1% NH₄OH) can confirm consumption of starting material (R_f ~0.6

      
       R_f ~0.2).
      
  • Workup:

    • Safety: Prepare a filter funnel with a pad of Celite. Keep the Celite wet with ethanol.

    • Filter the reaction mixture through the Celite pad to remove the catalyst.

    • Immediately rinse the filter cake with ethanol. Do not suck the catalyst dry (fire hazard). Submerge the used filter cake in water for disposal.

    • Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification:

    • The crude product is often pure enough (>95%) for subsequent steps.

    • If necessary, purify via flash chromatography (DCM:MeOH:NH₄OH 90:9:1).

Protocol B: Chemical Hydride Reduction (LiAlH₄)

Best for: Laboratory scale (<1g), Discovery chemistry, Rapid turnaround.

Reagents & Equipment[2][3][4][5][6]
  • Substrate: 2-(1-butyl-1H-pyrazol-4-yl)acetonitrile (1.0 eq)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH₄) (2.0 - 2.5 eq, 1M or 2M solution in THF)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench Reagents: Water, 15% NaOH solution

  • Equipment: 3-neck round bottom flask, reflux condenser, N₂ atmosphere.

Step-by-Step Procedure
  • Setup:

    • Flame-dry the glassware and cool under a stream of Nitrogen.

    • Charge the flask with anhydrous THF (20 mL per gram of substrate).

    • Cool to 0°C using an ice bath.

  • Reagent Addition:

    • Add LiAlH₄ solution (2.0 eq) dropwise via syringe. The solution is reactive; ensure no moisture enters.

    • Dissolve the nitrile substrate in a minimal amount of anhydrous THF.

    • Add the nitrile solution dropwise to the LiAlH₄ suspension at 0°C. Exothermic reaction.

  • Reaction:

    • Remove the ice bath and allow to warm to Room Temperature.

    • Heat to Reflux (66°C) for 1–2 hours.

    • Checkpoint: Monitor by TLC or LCMS. The nitrile peak should disappear completely.

  • Fieser Quench (The "1-1-3" Method):

    • Cool the mixture back to 0°C .

    • For every x grams of LiAlH₄ used, add carefully in this order:

      • x mL of Water (Very slow addition, vigorous gas evolution).

      • x mL of 15% NaOH (aq).

      • 3x mL of Water.

    • Warm to RT and stir for 15 minutes. The aluminum salts should turn into a white, granular solid (not a gel).

  • Isolation:

    • Filter the white precipitate through a coarse frit or Celite.

    • Wash the solid cake with THF.

    • Dry the filtrate over Na₂SO₄, filter, and concentrate in vacuo.

Analytical Validation & QC

Expected Data
ParameterNitrile (Starting Material)Amine (Product)
IR Spectroscopy Sharp peak ~2250 cm⁻¹ (C≡N)Absent 2250 cm⁻¹; Broad band 3300-3400 cm⁻¹ (NH₂)
¹H NMR (CDCl₃) Singlet ~3.7 ppm (CH₂-CN)Triplet ~2.9 ppm (CH₂-NH₂); Triplet ~2.7 ppm (Py-CH₂)
MS (ESI+) [M+H]⁺ = 164.1[M+H]⁺ = 168.1
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Sticky Solid Aluminum salts trapping product (Method B)Use the Fieser quench method strictly. Do not use acid workup (amphoteric salts).
Secondary Amine Impurity Lack of Ammonia (Method A)Ensure 7N NH₃/MeOH is fresh. Increase ammonia concentration.
Incomplete Conversion Catalyst Poisoning (Method A)Wash Raney Ni thoroughly to remove storage buffer. Increase H₂ pressure.

References

  • Gould, F. et al. "Catalytic Hydrogenation of Nitriles." Organic Syntheses, Coll. Vol. 3, p.720 (1955). Link

  • Amundsen, L. H. et al. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242-244 (1951). Link

  • Common Organic Chemistry. "Nitrile to Amine: Common Conditions." Common Organic Chemistry Protocols. Link

  • ChemPros Community. "Optimization of Nitrile Reduction." Reddit ChemPros Archive. Link

Disclaimer: This protocol involves hazardous reagents (Pyrophoric Nickel, LiAlH₄). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Removing unreacted butyl bromide from pyrazole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Removing Unreacted Butyl Bromide from Pyrazole Reaction Mixtures

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you face in the lab. This guide is dedicated to one of the most common purification hurdles in heterocyclic chemistry: the removal of a persistent, non-polar reagent, butyl bromide, from a more polar N-alkylated pyrazole product.

The alkylation of pyrazoles is a cornerstone reaction in the synthesis of countless compounds in the pharmaceutical and agrochemical industries[1]. While the reaction itself is often straightforward, the subsequent purification can be a significant bottleneck. The excess butyl bromide used to drive the reaction to completion must be meticulously removed. This guide provides a structured approach to troubleshooting and resolving this separation challenge, grounded in the fundamental principles of organic chemistry.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the work-up and purification of N-butyl pyrazole products.

Q1: My crude NMR spectrum shows a large amount of unreacted butyl bromide alongside my product after the reaction. What is the most efficient first step for removal?

Your first and most effective step is a liquid-liquid extractive work-up that incorporates a chemical quench. Simply washing with water is insufficient. Butyl bromide is a non-polar liquid that is insoluble in water, meaning it will remain in your organic layer during a standard water wash[2][3][4].

The key is to chemically modify the butyl bromide to make it water-soluble. As a primary alkyl halide, butyl bromide is susceptible to SN2 reactions[2][3][5]. By washing your reaction mixture with an aqueous base, such as sodium hydroxide (NaOH) or even ammonium hydroxide, you can hydrolyze the butyl bromide to 1-butanol[5][6][7]. 1-Butanol has significantly higher water solubility than butyl bromide, allowing it to be partitioned into the aqueous phase and removed.

Expert Insight: While a simple NaOH wash is effective, heating may be required to accelerate the hydrolysis. A more practical lab-scale approach is to use a nucleophile like aqueous ammonia or a solution of sodium bisulfite. These can often react at room temperature more readily than hydroxide. Always run a small test case to ensure your desired product is stable to these conditions.

Q2: I performed a basic wash, but my NMR still shows residual butyl bromide. What went wrong and what should I do next?

This indicates that the hydrolysis reaction was incomplete. Several factors could be at play:

  • Insufficient Reaction Time/Temperature: The hydrolysis of butyl bromide is not instantaneous at room temperature. You may need to stir the biphasic mixture vigorously for an extended period (1-2 hours) or gently heat it if your product is thermally stable.

  • Concentration of Base: Using a dilute base may not be effective. A 1-2 M solution of NaOH is a good starting point.

  • Phase Transfer Issues: The reaction occurs at the interface between the organic and aqueous layers. Vigorous stirring is essential to maximize this surface area.

Solution: Your next step is flash column chromatography. This technique separates compounds based on their polarity. Butyl bromide is very non-polar, while your N-butyl pyrazole product is considerably more polar due to the nitrogen atoms in the heterocyclic ring. This difference in polarity is almost always sufficient for excellent separation on silica gel.

Q3: My N-butyl pyrazole and the butyl bromide are co-eluting or have very poor separation during flash chromatography. How can I improve this?

This is a rare scenario given the polarity difference, but it can happen if the pyrazole is substituted with very non-polar groups. Here’s how to troubleshoot:

  • Re-evaluate Your Solvent System: The issue is likely that your eluent is too polar, causing all compounds to move too quickly up the column. You need to use a less polar mobile phase. Start with a very non-polar solvent like pure hexane or a hexane/ethyl acetate mixture with a very low percentage of ethyl acetate (e.g., 98:2 or 95:5).

  • Run a Gradient Elution: Begin with a non-polar eluent (e.g., 100% hexane) to first wash off the butyl bromide completely. Once the butyl bromide is gone (as monitored by TLC), you can gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar pyrazole product[8].

  • Check Your Loading Technique: Always use the "dry loading" method for difficult separations[8]. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This prevents the loading solvent from interfering with the separation at the top of the column.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties to consider for separating butyl bromide from N-butyl pyrazole?

Understanding the differences in physical properties is the foundation of any purification strategy.

Property1-Bromobutane (Butyl Bromide)1-Butyl-1H-pyrazole (Product)Rationale for Separation
Boiling Point 101-102 °C[2][9]Estimated >200 °CThe large difference allows for removal by distillation, though this is often less practical on a small scale than chromatography.
Polarity Very Low (Non-polar)Moderate to HighThis is the key property exploited in flash chromatography. The N-butyl pyrazole will adhere more strongly to the polar silica gel stationary phase.
Water Solubility Insoluble / Slightly Soluble[3][4][10][11]Limited Solubility[12]Neither is highly soluble, but chemical modification (hydrolysis) of butyl bromide to 1-butanol dramatically increases aqueous solubility, enabling extractive removal.
Density 1.27 g/mL[9][10]~0.9-1.0 g/mL (Est.)Butyl bromide is denser than water. In an extraction with a solvent like ether or ethyl acetate (less dense than water), the organic layer will be on top. If using dichloromethane (denser than water), the organic layer will be on the bottom.

Q2: Can I just use distillation to remove the butyl bromide?

Yes, simple distillation is a viable option, particularly for larger-scale reactions where chromatography is less practical. Given the significant difference in boiling points (>100 °C), butyl bromide will distill off, leaving your higher-boiling product behind.

Considerations:

  • Vacuum: To avoid heating your product to very high temperatures, it is best to perform the distillation under reduced pressure.

  • Azeotropes: Always check for potential azeotropes between butyl bromide and your reaction solvent, which could complicate the distillation[13][14]. However, common solvents like DMF or acetonitrile are unlikely to form problematic azeotropes that prevent separation.

  • Efficiency: Ensure you use a fractionating column for a clean separation, especially if other volatile impurities are present.

Q3: What is the mechanism behind the "chemical quench" with aqueous base?

The chemical quench leverages the reactivity of butyl bromide as a primary alkyl halide. The reaction is a bimolecular nucleophilic substitution (SN2)[5][7].

  • Nucleophilic Attack: The hydroxide ion (OH⁻) from the aqueous NaOH acts as a nucleophile. It attacks the electrophilic carbon atom that is bonded to the bromine.

  • Transition State: A high-energy transition state is formed where the C-OH bond is partially forming at the same time the C-Br bond is partially breaking.

  • Inversion and Product Formation: The bromide ion (Br⁻) is expelled as a good leaving group, and the result is 1-butanol. The bromide ion is now a water-soluble salt (NaBr).

This transformation is highly effective because you convert a water-insoluble organic compound (butyl bromide) into a more water-soluble alcohol and an ionic salt, both of which are easily removed in the aqueous layer.

Visualized Workflows and Protocols

Overall Purification Strategy

This diagram outlines the decision-making process for purifying your N-butyl pyrazole.

start Crude Reaction Mixture (Product + Butyl Bromide) workup Liquid-Liquid Extraction with Aqueous Base (e.g., 1M NaOH) start->workup analyze1 Analyze Organic Layer by TLC/NMR workup->analyze1 check Is Butyl Bromide Gone? analyze1->check dry Dry (Na2SO4), Filter, and Concentrate check->dry Yes chromatography Flash Column Chromatography (Hexane/EtOAc Gradient) check->chromatography No product Pure N-Butyl Pyrazole dry->product analyze2 Analyze Fractions by TLC chromatography->analyze2 combine Combine Pure Fractions and Concentrate analyze2->combine combine->product

Sources

Troubleshooting low yields in pyrazole nitrile reduction

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of pyrazole nitriles to their corresponding primary amines. As a critical transformation in the synthesis of bioactive molecules, achieving high yields and purity in this step is paramount. This document provides a structured, in-depth approach to diagnosing and resolving common experimental issues based on established chemical principles and field-proven methodologies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides rapid, actionable advice.

Q1: What are the primary causes of low yields when reducing pyrazole nitriles?

Low yields typically stem from three main issues: incomplete conversion of the starting material, formation of undesired byproducts, or degradation of the product/starting material. The most frequent byproduct is the secondary amine, formed when the intermediate imine reacts with the newly formed primary amine product.[1][2][3] Catalyst deactivation, particularly with heterogeneous catalysts like Raney® Nickel, is another major contributor to incomplete reactions.

Q2: How do I select the optimal reducing agent for my substrate?

The choice of reducing agent is critical and depends entirely on the functional groups present on your pyrazole core and its substituents.

  • For robust molecules without easily reducible groups (e.g., esters, nitro groups): Catalytic hydrogenation (H₂/Raney® Ni, H₂/Pd-C) or strong hydrides like Lithium Aluminum Hydride (LiAlH₄) are effective.[1][4][5]

  • For molecules with sensitive functional groups: Borane reagents (e.g., BH₃·THF, BH₃·SMe₂, or Ammonia Borane) offer superior chemoselectivity and are often the preferred choice to avoid over-reduction.[1][6][7] Borane-catalyzed hydroboration can tolerate esters, nitro groups, and sulfones.[7]

Q3: My catalytic hydrogenation has stalled. What are the first things to check?

If you observe a stalled reaction (i.e., no further consumption of starting material), consider these points:

  • Catalyst Activity: Has the Raney® Nickel or Pd/C been properly activated and handled? These catalysts are sensitive to air and can be poisoned by sulfur or other impurities.[8][9]

  • Hydrogen Supply: Ensure your system is leak-proof and that there is an adequate supply of hydrogen at the required pressure. For reactions at atmospheric pressure, ensure efficient stirring to facilitate gas-liquid mass transfer.

  • Solvent Purity: Trace water or other impurities in the solvent can deactivate both hydride reagents and catalysts. Always use dry, appropriately graded solvents.[10]

Q4: My crude LC-MS shows a major peak at roughly double the mass of my expected product. What is it?

This is a classic signature of secondary amine formation.[2][11] The reaction proceeds through an intermediate imine (R-CH=NH). If this imine reacts with a molecule of the product primary amine (R-CH₂NH₂), it forms a secondary amine ((R-CH₂)₂NH) after subsequent reduction.[3] This is one of the most common yield-reducing side reactions.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to complex problems, explaining the underlying science and offering concrete solutions.

Scenario 1: Incomplete Conversion & Stalled Reactions

SYMPTOM: Your reaction stops prematurely, leaving a significant amount of unreacted pyrazole nitrile, even after extended reaction times.

DIAGNOSIS & SOLUTION WORKFLOW:

This workflow helps systematically identify the root cause of incomplete reactions, particularly in catalytic hydrogenations.

G cluster_catalyst Catalyst Troubleshooting cluster_reagents Reagent & Condition Troubleshooting A Low Yield: Incomplete Conversion B Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) A->B C Is Starting Material (SM) the only other major peak? B->C D YES C->D E NO (See Scenario 2) C->E F Evaluate Catalyst System D->F G Evaluate Reagents & Conditions D->G H Was Catalyst Freshly Activated/Dispensed? F->H I Check for Catalyst Poisons (Sulfur, Halides in SM/Solvent) F->I J Increase Catalyst Loading (e.g., 10 wt% to 20 wt%) F->J K Verify H₂ Pressure & System Integrity G->K L Increase H₂ Pressure or Reaction Temperature G->L M Confirm Stoichiometry (for Hydride/Transfer Hydrogenation) G->M

Caption: Troubleshooting workflow for incomplete nitrile reduction.

Causality & Actionable Insights:

  • Catalyst Deactivation (The Usual Suspect): Raney® Nickel, a highly active catalyst, is also highly susceptible to poisoning.[9] The nitrogen atoms in the pyrazole ring itself can sometimes chelate to the metal surface too strongly, inhibiting catalysis.

    • Solution: Ensure the catalyst is stored and handled under an inert atmosphere or solvent. If poisoning is suspected from the substrate, pre-treating the starting material by passing it through a small plug of silica or activated carbon can help. For N-heterocycles, LiAlH₄ or borane reagents may be more reliable.[12]

  • Insufficient Reducing Power: For sterically hindered or electron-rich nitriles, standard conditions may be insufficient.

    • Solution: For catalytic hydrogenations, increasing hydrogen pressure or temperature can overcome activation barriers. For chemical reductions, ensure the stoichiometry is correct. For instance, a Raney Ni/KBH₄ system requires an optimized molar ratio of substrate to catalyst to borohydride (e.g., 1:1:4) for maximum efficiency.[13]

Scenario 2: Pervasive Byproduct Formation

SYMPTOM: The reaction goes to completion, but the desired primary amine is a minor product in a complex mixture. LC-MS analysis reveals significant peaks corresponding to secondary and sometimes tertiary amines.

MECHANISM OF BYPRODUCT FORMATION:

The core of the issue lies with the intermediate imine formed during the reduction. This electrophilic species is the branch point for side reactions.

G cluster_main Nitrile Reduction Pathway cluster_side Side Reaction Pathway A Pyrazole-CN (Starting Nitrile) B [Pyrazole-CH=NH] (Intermediate Imine) A->B + H₂ C Pyrazole-CH₂NH₂ (Desired Primary Amine) B->C + H₂ D [Pyrazole-CH=N-CH₂-Pyrazole] (Secondary Imine Adduct) B->D + Product (C) - NH₃ E (Pyrazole-CH₂)₂NH (Secondary Amine Byproduct) D->E + H₂

Caption: Reaction pathways leading to primary and secondary amines.

Causality & Actionable Insights:

  • Suppressing Imine Condensation: The key to high selectivity is to ensure the intermediate imine is reduced to the primary amine faster than it can react with an already-formed amine molecule.

    • Solution 1 (Catalytic Hydrogenation): Add a large excess of ammonia (often as a solution in methanol or ethanol) to the reaction mixture.[1] The ammonia competes with the product amine for reaction with the imine, and its adduct simply reverts, pushing the equilibrium towards the desired product.

    • Solution 2 (Catalyst Choice): Some catalysts are inherently more selective. Rhodium- and cobalt-based catalysts have shown high selectivity for primary amines.[3] Modifying Raney® Nickel with other metals (doping) can also enhance selectivity.[9]

    • Solution 3 (Reagent Choice): Hydride reductions, such as with LiAlH₄ or diborane, generally do not suffer from this issue as the reduction of the intermediate is typically very fast under the reaction conditions.[2][14]

Scenario 3: Unwanted Reduction of Other Functional Groups

SYMPTOM: The nitrile is successfully reduced, but other functional groups on the pyrazole ring or its substituents (e.g., esters, nitro groups, halogens) are also reduced.

Causality & Actionable Insights:

  • Lack of Chemoselectivity: This is a classic problem of using a reducing agent that is too powerful for the substrate. LiAlH₄, for example, will readily reduce esters, amides, and nitro groups in addition to nitriles.[5][15] Catalytic hydrogenation can also lead to dehalogenation (e.g., C-Cl to C-H).

    • Solution: Employ a more selective reducing agent. Borane-based methods are excellent for this purpose. A borane-catalyzed hydroboration was shown to reduce nitriles while leaving ester, nitro, and sulfone groups intact.[7] Similarly, a catalyst-free method using ammonia borane is tolerant of many functional groups.[6]

Reagent/SystemProsConsKey Functional Group Tolerances
H₂ / Raney® Ni Inexpensive, potent, widely used in industry.[2]Can be unselective, risk of secondary amine formation, catalyst is pyrophoric.Generally intolerant of nitro, alkynes, some halides.
H₂ / Pd-C Good general-purpose catalyst.Prone to dehalogenation, less active than Raney Ni for aliphatic nitriles.Intolerant of nitro, alkynes, C-Br, C-I bonds.
LiAlH₄ (LAH) Very powerful and fast.[4]Poor chemoselectivity, reduces most polar functional groups, pyrophoric, difficult workup.[5]Very few. Will reduce esters, amides, acids, ketones, etc.[15]
BH₃·SMe₂ / BH₃·THF Highly chemoselective, good for sensitive substrates.[1]Slower than LAH, BH₃·SMe₂ has a strong odor.Tolerates esters, acids, halides. May reduce ketones.[7]
Ammonia Borane Catalyst-free, environmentally benign byproducts (H₂, NH₃).[6]Requires elevated temperatures (e.g., 120 °C).Tolerates a wide range of functional groups.[6][16]

Part 3: Validated Experimental Protocols

Protocol 1: High-Selectivity Catalytic Hydrogenation with Raney® Nickel

This protocol incorporates ammonia to suppress the formation of secondary amine byproducts.[1]

  • Catalyst Preparation: In a flask under an inert atmosphere (N₂ or Ar), add Raney® Nickel (slurry in water, ~15-20 wt% relative to the substrate). Wash the catalyst by carefully decanting the water and replacing it with ethanol (3x). Finally, suspend the catalyst in a 7N solution of ammonia in methanol.

  • Reaction Setup: To the catalyst suspension, add the pyrazole nitrile (1.0 eq) dissolved in additional 7N methanolic ammonia.

  • Hydrogenation: Seal the reaction vessel, purge with H₂ gas, and then pressurize to the desired pressure (typically 50-100 psi, but can be done with an H₂ balloon at atmospheric pressure).

  • Execution: Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Workup: Carefully vent the H₂ pressure and purge the vessel with N₂. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol. The filtrate can then be concentrated and purified.

Protocol 2: Chemoselective Reduction with Ammonia Borane (AB)

This protocol is ideal for substrates with sensitive functional groups.[6]

  • Reaction Setup: In a sealed tube or pressure vessel, combine the pyrazole nitrile (1.0 eq) and ammonia borane (1.2 - 1.5 eq) in a suitable solvent like diethyl ether or THF.

  • Execution: Seal the vessel and heat to 120 °C. The reaction is typically complete within 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully add 1M HCl to quench any unreacted AB (note: hydrogen gas will be evolved). Basify the aqueous layer with 2M NaOH and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried, filtered, and concentrated.

Protocol 3: Product Purification via Acid-Base Extraction

This technique is highly effective for separating the basic amine product from neutral starting material or non-basic impurities.[17][18]

  • Acidification: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Extract this solution with 1M aqueous HCl (2x). The basic amine product will move into the aqueous layer as its hydrochloride salt, leaving neutral impurities behind in the organic layer.

  • Basification: Separate the aqueous layer and cool it in an ice bath. Slowly add 2-4M aqueous NaOH until the pH is >12.

  • Extraction: Extract the now basic aqueous layer with a fresh organic solvent (e.g., dichloromethane or ethyl acetate, 3x).

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified primary amine.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L., & Yu, X. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University.
  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235.
  • Scott, D. J., & Feringa, B. L. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 11(6), 1545–1550. [Link]

  • Manganese catalysed reduction of nitriles with amine boranes. (2024).
  • Nitrile to Amine - Common Conditions. (n.d.).
  • Wang, C., Ping, Y., & Oestreich, M. (2015). Boron-Catalyzed Silylative Reduction of Nitriles in Accessing Primary Amines and Imines. The Journal of Organic Chemistry, 80(21), 10946–10952. [Link]

  • Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (2025, August 7).
  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211–2213.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • Method for purifying pyrazoles. (n.d.).
  • Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.).
  • Reduction of nitriles to amines. (n.d.). Química Orgánica.
  • Nitrile reduction issues. (2018, December 5). Reddit.
  • Nitrile reduction. (n.d.). Wikipedia. [Link]

  • LAH Reduction of Nitriles to Amines. (n.d.). Scribd.
  • Szőri, K., & Tárkányi, G. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 455–467. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (2022). Catalysis Science & Technology. [Link]

  • How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? (2017, December 14).
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. [Link]

  • The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. (n.d.). Chemistry Steps.
  • Reiss, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of pyrazole ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation Pattern of Pyrazole Ethylamines

Executive Summary

Pyrazole ethylamines (e.g., Betazole, 2-(1H-pyrazol-1-yl)ethanamine) represent a critical class of bioisosteres in drug development, often serving as histamine analogs or scaffolds for kinase inhibitors. Their mass spectrometric (MS) characterization is distinct yet shares mechanistic similarities with phenethylamines and tryptamines.

This guide provides an in-depth mechanistic analysis of the fragmentation pathways of pyrazole ethylamines. It compares the analytical "performance"—defined here as spectral specificity and ionization efficiency—of Electron Ionization (EI) versus Electrospray Ionization (ESI), and contrasts the resulting spectral fingerprints with common structural analogs.

Methodology Comparison: EI vs. ESI

The choice of ionization method dictates the observable fragmentation landscape.[1] For pyrazole ethylamines, EI provides structural fingerprinting, while ESI is superior for molecular weight confirmation and trace detection in biological matrices.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime High Energy (70 eV)Soft Ionization (Thermal/Electric Field)
Dominant Species Fragment Ions (Odd-electron & Even-electron)Protonated Molecule

Base Peak m/z 30 (Alpha-cleavage product for primary amines)m/z 112 (Molecular Ion for

)
Structural Insight High: Reveals side-chain length and ring substitution.Low (Single MS): Requires MS/MS (CID) for structural data.[2]
Limit of Detection Nanogram range (GC-MS)Picogram range (LC-MS)

Expert Insight: For unknown identification in forensic or metabolic studies, EI is the gold standard due to the reproducible formation of the m/z 30 iminium ion. However, for pharmacokinetic (PK) studies, ESI-MS/MS is required to achieve the necessary sensitivity.

Mechanistic Fragmentation Analysis

The fragmentation of pyrazole ethylamines under EI (70 eV) follows three distinct pathways driven by charge localization on the nitrogen atoms.

Pathway A: Alpha-Cleavage (The Amine Rule)

The most rapid and thermodynamically favored pathway is the homolytic cleavage of the C-C bond adjacent to the amine nitrogen.

  • Mechanism: The radical cation forms on the amine nitrogen. A single electron movement triggers the cleavage of the C-C bond, expelling the pyrazole-methyl radical and leaving a resonance-stabilized iminium ion.

  • Diagnostic Ion: m/z 30 (

    
    ).
    
  • Significance: This is the base peak (100% relative abundance) in nearly all primary pyrazole ethylamines.

Pathway B: Ring-Chain Cleavage (Benzylic-type)

Cleavage occurs between the ethyl linker and the pyrazole ring.

  • Mechanism: Inductive cleavage driven by the aromatic pyrazole ring.

  • Diagnostic Ions:

    • m/z 81: Pyrazole-methyl cation (

      
      ).
      
    • m/z 67/68: Pyrazole cation (

      
      ) or protonated pyrazole.
      
Pathway C: Pyrazole Ring Disintegration

Unlike benzene rings which are relatively stable, the pyrazole ring undergoes specific fragmentation losing small neutral molecules.

  • Mechanism: The pyrazole cation (m/z 67) undergoes ring opening and expels Hydrogen Cyanide (HCN).

  • Diagnostic Ion: m/z 40 (

    
    ) and m/z 28  (
    
    
    
    ).
  • Causality: This pathway confirms the presence of the diaza-heterocycle, distinguishing it from pyrroles or furans.

Visualization of Fragmentation Pathways

The following diagram illustrates the fragmentation tree for 2-(1H-pyrazol-1-yl)ethanamine (MW 111).

PyrazoleFragmentation M Molecular Ion (M+) [C5H9N3]+. m/z 111 Alpha Alpha-Cleavage [CH2=NH2]+ m/z 30 (Base Peak) M->Alpha Pathway A (Fastest) Neutral_A Neutral Loss Pyrazole-methyl radical M->Neutral_A RingChain Linker Cleavage [C4H5N2]+ m/z 81 M->RingChain Pathway B (Inductive) RingFrag Ring Disintegration [C3H3N2]+ m/z 67 RingChain->RingFrag - CH2 HCN_Loss HCN Loss [C2H2N]+ m/z 40 RingFrag->HCN_Loss - HCN (27 Da)

Figure 1: Mechanistic fragmentation tree of 2-(1H-pyrazol-1-yl)ethanamine showing the dominant alpha-cleavage and subsequent ring degradation.[3]

Comparative Analysis: Pyrazoles vs. Analogs

To validate the identity of a pyrazole ethylamine, one must distinguish it from its structural analogs. The table below highlights the "fingerprint" differences.

Compound ClassStructureBase Peak (EI)Characteristic High-Mass IonsDistinguishing Feature
Pyrazole Ethylamine Pyrazole-

m/z 30 m/z 81, 67, 40Loss of HCN (27 Da) from ring fragments. Absence of m/z 91.[4]
Phenethylamine Phenyl-

m/z 30 m/z 91 (Tropylium), 77, 65Tropylium Ion (m/z 91) is diagnostic for the benzene ring.
Histamine Imidazole-

m/z 30 m/z 81, 82m/z 82 (Methyl-imidazole cation) is more stable than the pyrazole equivalent.

Key Differentiator: While all three produce the m/z 30 amine fragment, the m/z 91 peak is the "smoking gun" for phenethylamines. If m/z 91 is absent and m/z 67/40 are present, the structure is likely a pyrazole analog [1].

Experimental Protocols

Protocol A: GC-MS Analysis (Structural Identification)

This protocol ensures optimal volatilization and fragmentation for fingerprinting.

  • Sample Preparation: Dissolve 1 mg of pyrazole ethylamine in 1 mL of Methanol (HPLC grade).

  • Derivatization (Optional but Recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate at 60°C for 30 mins. Note: This shifts the m/z 30 peak to m/z 174 (if di-TMS) or m/z 102 (mono-TMS), improving specificity.

  • Inlet Conditions: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program: 60°C (hold 1 min)

    
     20°C/min 
    
    
    
    300°C (hold 3 min).
  • MS Source: Electron Ionization (70 eV), Source Temp 230°C, Quadrupole 150°C.

  • Scan Range: m/z 25–400.

Protocol B: LC-MS/MS (Quantification/PK)
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ionization: ESI Positive Mode. Capillary Voltage 3500 V.

  • MRM Transition: Monitor

    
     (Quantifier) and 
    
    
    
    (Qualifier).

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 1H-Pyrazole. National Institute of Standards and Technology.[5] [Link]

  • Frizzo, C. P., et al. (2013). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Analysis of Plant and Animal Volatiles. IntechOpen. [Link]

  • SWGDRUG. (2024). Scientific Working Group for the Analysis of Seized Drugs: Mass Spectral Library. [Link]

  • ChemGuide. (2021). Mass Spectrometry - Fragmentation Patterns of Amines. [Link]

Sources

Technical Comparison Guide: FTIR Characterization of 1-Butyl-1H-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Butyl-1H-pyrazole (CAS: 52096-24-9) is a pivotal intermediate in the synthesis of agrochemicals, ionic liquids, and pharmaceutical ligands. Its structural integrity—specifically the N-alkylation of the pyrazole ring—is critical for downstream reactivity.

This guide provides a technical breakdown of the FTIR spectral fingerprint of 1-butyl-1H-pyrazole, comparing it against key alternatives (unsubstituted pyrazole and 1-methylpyrazole). It establishes a self-validating protocol for researchers to confirm product identity and purity without the immediate need for more expensive techniques like NMR.

Part 1: The Spectral Fingerprint

The infrared spectrum of 1-butyl-1H-pyrazole is defined by the interplay between the aromatic pyrazole core and the aliphatic butyl chain. Successful characterization relies on identifying the absence of N-H stretches and the presence of specific alkyl-ring coupling modes.

Table 1: Characteristic Peak Assignments

Data synthesized from comparative analysis of 1-alkylpyrazole derivatives [1, 2, 4].

Region (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

)
IntensityVibrational Mode AssignmentDiagnostic Value
3100 – 3140 Weak/MedC-H Stretch (Aromatic) Pyrazole ring protons (C3-H, C4-H, C5-H).High : Confirms presence of heteroaromatic ring.
2960 – 2860 StrongC-H Stretch (Aliphatic) Asym/Sym stretches of Butyl

and

.
High : Differentiates from methyl/ethyl analogs (higher intensity/complexity).
No Peak N/AN-H Stretch Absence of broad band at 3200–3400

.
Critical : Confirms complete N-alkylation (purity from starting material).
1598 & 1518 MediumC=N / C=C Ring Stretch Skeletal vibrations of the pyrazole core.Medium : Characteristic of the pyrazole class.[1]
1460 – 1465 Medium

Scissoring
Deformation of methylene groups in butyl chain.
Medium : Confirms alkyl chain presence.[2]
1375 Weak

Bending
Terminal methyl group deformation.
Medium : Specific to alkyl termination.[3]
1280 – 1000 Med/StrongC-N Stretch / Ring Breathing C-N single bond and ring deformation.High : Fingerprint region for 1-substituted pyrazoles.
~750 MediumC-H Out-of-Plane Bending Ring deformation.Medium : Sensitive to substitution pattern (1-sub vs 1,3-sub).
Detailed Spectral Analysis[5][6]
  • The "Silent" Region (3200–3500

    
    ):  The most critical quality control parameter is the absence of signal here. Unsubstituted pyrazole exhibits a broad, hydrogen-bonded N-H stretch. A flat baseline in this region confirms the reaction has proceeded to completion and the product is free of the starting pyrazole [3].
    
  • The Aliphatic Envelope (2800–3000

    
    ):  Unlike 1-methylpyrazole, which shows simplified C-H bands, the butyl derivative displays a complex multiplet due to the methylene (
    
    
    
    ) progression. The ratio of the aliphatic integration to the aromatic integration (3100
    
    
    ) is significantly higher for the butyl derivative than for shorter alkyl chains.
  • The Fingerprint Region: The bands between 1000 and 1300

    
     are sensitive to the N1-substituent. The C-N stretch (connecting the butyl group to the ring) typically couples with ring breathing modes, creating a unique signature distinct from C-C connected isomers [1].
    

Part 2: Comparative Performance Analysis

This section compares FTIR analysis of 1-butyl-1H-pyrazole against its primary structural "alternatives" (precursors and analogs) to demonstrate how to distinguish them.

Comparison Matrix: 1-Butyl-1H-Pyrazole vs. Alternatives
Feature1-Butyl-1H-Pyrazole (Target)Unsubstituted Pyrazole (Precursor)1-Methylpyrazole (Analog)
N-H Stretch Absent Present (Broad, ~3200

)
Absent
Aliphatic C-H Complex/Strong (4 carbons)Minimal (None, unless impurity)Simple (1 carbon, ~2940

)
Physical State Liquid (Oil)Solid (MP ~70°C)Liquid
Detection Limit <1% impurity detectionN/AN/A
Primary Use Product VerificationPurity Check (Impurity)Structure Differentiation
Performance Insight: Why FTIR?

While NMR (


) provides definitive structural elucidation, FTIR offers superior throughput for reaction monitoring .
  • Speed: FTIR acquisition takes <1 minute vs. 15+ minutes for NMR sample prep and acquisition.

  • Water Sensitivity: FTIR is less sensitive to trace deuterated solvent costs but requires dry samples to avoid O-H interference in the critical 3400

    
     region.
    
  • Isomer Differentiation: 1-butylpyrazole (N-alkyl) can be distinguished from 3-butylpyrazole (C-alkyl) by the presence of the N-H band in the latter (tautomeric equilibrium) [3].

Part 3: Experimental Protocol (Self-Validating)

Objective: Obtain a research-grade spectrum of 1-butyl-1H-pyrazole using Attenuated Total Reflectance (ATR) FTIR.

Materials
  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo) with Diamond or ZnSe ATR crystal.

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Standard: Polystyrene film (for calibration).

Step-by-Step Methodology
  • System Validation (The "Trust" Step):

    • Run a background scan (air).

    • Scan the Polystyrene reference film.

    • Validation Criteria: Verify the sharp peak at 1601

      
       . If shifted >1 
      
      
      
      , recalibrate the laser.
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol and lint-free tissue. Ensure it is dry.

    • Acquire a background spectrum (32 scans, 4

      
       resolution).
      
  • Sample Application:

    • Place 1 drop (~10-20

      
      ) of neat 1-butyl-1H-pyrazole liquid onto the crystal center.
      
    • Note: Ensure the liquid covers the "eye" of the crystal completely.

  • Acquisition:

    • Scan sample (32 scans, 4

      
       resolution).
      
    • Real-time Check: Look for the aromatic C-H peaks >3000

      
      . If absent, the sample contact is poor.
      
  • Post-Processing:

    • Apply "ATR Correction" (if comparing to transmission library data).

    • Baseline correct if necessary (rarely needed for clean liquids).

Troubleshooting & Artifacts
  • Broad hump at 3400

    
    :  Indicates moisture (water). Dry sample with 
    
    
    
    and re-run.
  • Doublet at 2350

    
    :  Atmospheric 
    
    
    
    . Background was taken too long ago; re-take background.
  • Low Intensity: Poor contact. For liquids, ensure the crystal is fully wetted.

Part 4: Visualization (Logic & Workflow)

Diagram 1: Reaction Monitoring Workflow

This diagram illustrates how to use FTIR to decide if the alkylation reaction is complete.

ReactionMonitoring Start Start Analysis (Crude Reaction Mixture) CheckNH Check 3200-3400 cm⁻¹ Region Start->CheckNH Decision1 Broad Peak Present? CheckNH->Decision1 Incomplete Reaction Incomplete (Unreacted Pyrazole Present) Decision1->Incomplete Yes CheckAlkyl Check 2800-3000 cm⁻¹ Region Decision1->CheckAlkyl No (Flat Baseline) Decision2 Strong Multiplet Present? CheckAlkyl->Decision2 Success Product Confirmed: 1-Butyl-1H-Pyrazole Decision2->Success Yes WrongAlkyl Check Reagents (Possible Methyl/Ethyl analog) Decision2->WrongAlkyl No (Weak/Simple)

Caption: Logic flow for validating the synthesis of 1-butyl-1H-pyrazole using spectral diagnostic regions.

Diagram 2: Spectral Identification Tree

A decision tree to distinguish 1-butyl-1H-pyrazole from its isomers and analogs.

IDTree Root Unknown Pyrazole Sample Step1 N-H Band (3200 cm⁻¹)? Root->Step1 Step2 Aliphatic C-H Intensity? Step1->Step2 Absent Result1 Unsubstituted Pyrazole or C-Alkyl Isomer Step1->Result1 Present Result2 1-Methylpyrazole Step2->Result2 Low Complexity (Single Methyl) Result3 1-Butyl-1H-Pyrazole Step2->Result3 High Complexity (Butyl Chain)

Caption: Decision tree for distinguishing 1-butyl-1H-pyrazole from structural analogs.

References

  • NIST Chemistry WebBook. 1H-Pyrazole, 1-methyl- Spectrum and Data. National Institute of Standards and Technology.[4][5][6][7][8] Available at: [Link]

  • PubChem. 1-Butyl-1H-pyrazole Compound Summary. National Library of Medicine.[9] Available at: [Link]

  • Alkorta, I., et al. (2023). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI Molecules. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard text for general pyrazole/alkyl assignments).

Sources

Safety Operating Guide

Operational Guide: Disposal of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective disposal of 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine requires strict adherence to functional group chemistry. As a primary amine tethered to a nitrogen-rich pyrazole core, this compound presents specific risks regarding basicity and incompatibility with acidic waste streams.

This guide moves beyond generic safety data sheets (SDS) to address the operational reality of the laboratory: preventing accidental exothermic events in waste containers.

Chemical Characterization Table
PropertyDescriptionOperational Implication
Functional Class Primary Amine / HeterocycleBasic (pH > 7). Reacts exothermically with acids.
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.
Reactivity NucleophilicIncompatible with acid chlorides, anhydrides, and strong oxidizers.
Hazards Corrosive / IrritantCauses skin burns and eye damage.
Waste Code Non-Halogenated OrganicDo not mix with halogenated solvents (e.g., DCM) if incineration costs are a factor.

The Science of Segregation: Why It Matters

The most common failure mode in laboratory waste management involving amines is incompatible mixing .

The Mechanism of Failure: When 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine is mistakenly poured into a "General Organic Waste" carboy that previously contained acidic HPLC mobile phases (e.g., 0.1% Trifluoroacetic acid or Formic acid), an immediate acid-base neutralization occurs.



In a closed waste cap system, this rapid exotherm can pressurize the container, leading to rupture or aerosolization of hazardous waste.

Segregation Logic Diagram

The following decision tree illustrates the critical decision points for segregating this specific amine.

SegregationLogic Start Waste: 2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine CheckState Physical State? Start->CheckState Solid Solid / Wipes CheckState->Solid Solid Liquid Liquid / Solution CheckState->Liquid Liquid StreamA Stream A: Solid Hazardous Waste (Double Bagged) Solid->StreamA CheckMix Is it mixed with other solvents? Liquid->CheckMix Halogenated Contains Halogens? (DCM, Chloroform) CheckMix->Halogenated StreamB Stream B: Basic/Non-Hal Organic (No Acids Allowed) Halogenated->StreamB No StreamC Stream C: Basic/Halogenated Organic (Segregated) Halogenated->StreamC Yes Danger STOP: Do NOT mix with Acidic Waste or Oxidizers StreamB->Danger StreamC->Danger

Figure 1: Waste stream segregation logic emphasizing the prevention of acid-base incompatibility.

Operational Disposal Protocol

This protocol is designed for the Satellite Accumulation Area (SAA) . Adherence ensures compliance with EPA RCRA regulations (40 CFR 262).

Phase 1: Preparation
  • PPE Verification: Wear nitrile gloves (double-gloving recommended for amines), safety glasses with side shields, and a flame-resistant lab coat.

  • Container Selection: Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers. Avoid metal containers if the amine is wet, as amines can corrode certain alloys over time.

  • Labeling: Before adding waste, attach a hazardous waste tag.

    • Constituents: Write the full chemical name. Do not use abbreviations.

    • Hazard Checkbox: Mark "Corrosive" (pH > 12 likely) and "Toxic".

Phase 2: Transfer & Consolidation
  • pH Check (The Self-Validating Step):

    • Protocol: Before pouring the amine solution into an existing waste carboy, dip a pH strip into the destination carboy.

    • Rule: If the destination carboy is acidic (pH < 4), DO NOT POUR . Start a new "Basic Organic Waste" container.

  • Transfer: Use a funnel to prevent spillage. Pour slowly to observe any potential fuming or heat generation.

  • Closure: Cap the container immediately. Do not leave funnels in open waste containers (an EPA violation).

Phase 3: Final Disposal
  • Wipe Down: Wipe the exterior of the container to remove any amine residue.

  • Request Pickup: When the container is 90% full or dates 9 months from the start date, request EHS pickup.

  • Manifesting: List as "Organic Basic Waste" containing pyrazole derivatives.

Emergency Procedures: Spill Management

Spills of amines are particularly hazardous due to their volatility and noxious odor, which can trigger respiratory distress.

Spill Response Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location (>100mL? Fume Hood?) Spill->Assess Minor Minor Spill (<100mL) Inside Hood Assess->Minor Low Risk Major Major Spill (>100mL) Or Outside Hood Assess->Major High Risk Absorb Absorb with Spill Pillow/Vermiculite Minor->Absorb Evacuate Evacuate Lab Call EHS Major->Evacuate Neutralize Neutralize Residue (Citric Acid/Vinegar) Absorb->Neutralize Clean Double Bag Waste Label as Hazardous Neutralize->Clean

Figure 2: Decision matrix for spill response. Note that amines require specific neutralization to mitigate odors and alkalinity.

Specific Neutralization Step: For minor spills, after absorbing the bulk liquid, wipe the surface with a dilute acid solution (e.g., 5% Citric Acid or dilute Acetic Acid) to neutralize the amine and eliminate the "fishy" odor. Do not use strong mineral acids (HCl) as this may cause violent splattering.

Regulatory & Compliance Context

  • RCRA Classification: Under the Resource Conservation and Recovery Act (RCRA), this waste is likely not a "Listed" waste (P or U list) unless specifically designated by state regulations. However, it exhibits the Characteristic of Corrosivity (D002) if the pH is

    
     12.5, and potentially Ignitability (D001)  depending on the solvent carrier.
    
  • Sewer Disposal: Strictly Prohibited. Pyrazoles are persistent organic pollutants and must not enter the municipal water system.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 of the Code of Federal Regulations (CFR). [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.